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  • Product: Fluorotripropylstannane
  • CAS: 682-32-6

Core Science & Biosynthesis

Foundational

fluorotripropylstannane chemical structure and physical properties

Fluorotripropylstannane (CAS 682-32-6): Structural Mechanics, Physicochemical Properties, and Analytical Workflows Executive Summary Fluorotripropylstannane (commonly known as tripropyltin fluoride or TPTF) is a speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorotripropylstannane (CAS 682-32-6): Structural Mechanics, Physicochemical Properties, and Analytical Workflows

Executive Summary Fluorotripropylstannane (commonly known as tripropyltin fluoride or TPTF) is a specialized organotin halide. While historically significant in anti-fouling coatings and biocidal applications, its modern relevance in pharmaceutical development and environmental monitoring lies primarily in its use as a toxicological reference standard and a specialized synthetic reagent. This whitepaper provides an in-depth analysis of TPTF’s structural causality, phase behavior, and the self-validating analytical methodologies required for its isolation and quantification.

Chemical Structure and Solid-State Causality

The physical behavior of fluorotripropylstannane is dictated by the unique coordination chemistry of the tin-fluorine (Sn-F) bond. Unlike typical trialkyltin chlorides, which are often monomeric liquids or low-melting solids, TPTF exists as a highly crystalline solid at room temperature, forming flat prisms[1].

Mechanistic Insight: The highly electronegative fluorine atom forms strong intermolecular coordinate bonds with the empty 5d orbitals of adjacent tin atoms. This interaction generates a rigid, one-dimensional polymeric chain structure (...Sn-F-Sn-F...) in the solid state. While the propyl chains provide some degree of steric bulk, they are fundamentally insufficient to disrupt this polymeric network[2]. Consequently, the high lattice energy required to break these intermolecular bonds results in an unusually high melting point of 275 °C[1].

Physicochemical Properties

The quantitative physical and chemical properties of TPTF are summarized in Table 1.

Table 1: Physicochemical Profile of Fluorotripropylstannane

PropertyValueSource
Chemical Name Fluorotripropylstannane[3]
CAS Registry Number 682-32-6[3]
Molecular Formula C9H21FSn[3]
Molecular Weight 266.96 g/mol [1]
Exact Mass 268.065 Da[3]
Melting Point 275 °C[1],[4]
Boiling Point 209.1 °C[3]
Physical Appearance Solid (Flat prisms)[1]

Solubility and Phase Behavior Dynamics

The solubility profile of TPTF is highly dependent on a solvent's thermodynamic ability to disrupt the Sn-F polymeric network. TPTF is notably insoluble in short-chain alkanes such as propane and butane[2].

Causality: The short n-alkyl arms of these solvents cannot induce sufficient van der Waals interactions with the propyl groups of TPTF to overcome the strong Sn-F-Sn lattice enthalpy[2]. Solvation only becomes thermodynamically favorable in longer-chain n-alkanes (e.g., hexane) or halogenated solvents, where hydrophobic interactions and dielectric properties are strong enough to isolate the monomeric units.

Analytical Characterization Workflow

Because of its polymeric nature and lack of volatility, TPTF cannot be directly analyzed via Gas Chromatography-Mass Spectrometry (GC-MS). It must be chemically derivatized to break the polymer chain and induce volatility.

G N1 1. Sample Matrix (Organotin) N2 2. Solvent Extraction (Hexane/DCM) N1->N2 Phase Separation N3 3. Derivatization (NaBEt4 Alkylation) N2->N3 Volatility Enhancement N4 4. GC-MS Analysis (Volatile Species) N3->N4 Instrumental Injection N5 5. Data Validation (Isotope Dilution) N4->N5 Spectral Matching

Fig 1: Extraction, derivatization, and GC-MS quantification workflow for organotin analysis.

Protocol: Isotope-Dilution GC-MS Analysis of TPTF

This protocol is designed as a self-validating system to ensure quantitative accuracy despite the complex phase behavior of the analyte.

  • Step 1: Matrix Spiking (Self-Validation)

    • Action: Add 50 µL of isotopically labeled Tripropyltin-d21 (10 µg/mL) to 1.0 g of the sample matrix.

    • Causality: The internal standard behaves chemically identically to TPTF. Tracking its recovery self-validates the extraction efficiency and mathematically corrects for any incomplete derivatization yields later in the workflow.

  • Step 2: Solvent Extraction

    • Action: Add 10 mL of a non-polar solvent mixture (n-hexane/dichloromethane, 1:1 v/v). Sonicate for 15 minutes.

    • Causality: Hexane alone is insufficient due to the short propyl arms of TPTF failing to induce dissolution[2]. The addition of DCM increases the local dielectric constant, effectively disrupting the solid-state matrix and solvating the monomeric organotin species.

  • Step 3: Derivatization (Alkylation)

    • Action: Add 1 mL of 2.0 M sodium tetraethylborate (NaBEt4) in an acetate buffer (pH 4.5). Shake vigorously for 30 minutes.

    • Causality: NaBEt4 acts as a potent nucleophile, replacing the strongly electronegative fluorine atom with an ethyl group. This breaks the Sn-F polymer and converts TPTF into monomeric, highly volatile ethyltripropylstannane, which is fully amenable to gas-phase analysis.

  • Step 4: Phase Separation & Recovery

    • Action: Centrifuge the mixture at 3000 rpm for 5 minutes. Extract the upper organic layer containing the derivatized analyte.

  • Step 5: GC-MS Quantification

    • Action: Inject 1 µL of the extract into the GC-MS equipped with a DB-5MS capillary column. Monitor the specific mass-to-charge (m/z) fragments for quantification.

Toxicological Profile and Laboratory Safety

When handling TPTF in drug development or analytical settings, stringent safety protocols must be observed. Organotin compounds, including TPTF, are recognized as potent 5[5]. Furthermore, exposure to trialkyltins has been historically linked to severe1, presenting clinically as headaches, general weakness, and potential long-term neurological deficits[1]. All physical manipulations of the solid powder must be conducted within a certified Class II fume hood to prevent inhalation of aerosolized particulates.

References

  • Title: fluoro(tripropyl)stannane, CasNo.682-32-6 Career Henan Chemical ...
  • Source: Centers for Disease Control and Prevention (CDC)
  • Title: Enhanced Oil Recovery Processes Source: AquaEnergy Expo Knowledge Hub / IntechOpen URL
  • Title: En36-502-191-eng.
  • Title: Taiwan - Proposes to Regulate Three More Organotin Compounds Source: TUV Rheinland URL

Sources

Exploratory

In-Depth Technical Guide: ^119Sn NMR Chemical Shifts and Structural Dynamics of Fluorotripropylstannane

Executive Summary Fluorotripropylstannane, commonly referred to as tripropyltin fluoride (Pr₃SnF), is a highly specialized organometallic compound with profound applications in catalysis, materials science, and pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorotripropylstannane, commonly referred to as tripropyltin fluoride (Pr₃SnF), is a highly specialized organometallic compound with profound applications in catalysis, materials science, and pharmaceutical drug development. For researchers developing organotin-based antifungal or antineoplastic agents, understanding the precise coordination environment of the tin center is critical, as it directly dictates the molecule's bioavailability, reactivity, and toxicity profile[1].

This whitepaper provides an authoritative guide to utilizing ^119Sn Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structural dynamics of fluorotripropylstannane. By mapping chemical shifts to coordination geometries, scientists can decode the complex equilibria between its native polymeric solid state and its monomeric or adducted forms in solution.

Structural Dynamics & Pharmacokinetic Relevance

In drug development, the efficacy of trialkyltin compounds relies on their ability to penetrate biological membranes as lipophilic cations and disrupt mitochondrial oxidative phosphorylation[1]. However, fluorotripropylstannane does not exist as a simple discrete molecule under standard conditions.

Unlike trialkyltin chlorides, which are typically monomeric, trialkyltin fluorides strongly associate via intermolecular Sn–F–Sn bridges[2]. This bridging results in a one-dimensional polymeric chain where the tin atom adopts a 5-coordinate, trigonal bipyramidal geometry[3]. The lability of this Sn–F bond—and the resulting dynamic equilibrium between the polymer and solvated monomers—governs the release rate of the active [Pr₃Sn]⁺ pharmacophore in vivo. ^119Sn NMR is the only non-destructive analytical technique capable of tracking this "fluoride jump" and coordination shift in real-time[4].

Principles of ^119Sn NMR for Organotin Fluorides

The ^119Sn nucleus (spin I = 1/2) is highly receptive to NMR analysis due to its relatively high natural abundance (8.58%) and a massive chemical shift range spanning over 600 ppm[2]. The chemical shift (δ) of ^119Sn is exquisitely sensitive to the coordination number of the tin atom.

As the coordination number increases from 4 (tetrahedral) to 5 (trigonal bipyramidal) or 6 (octahedral), electron density is donated from the ligands into the empty 5d orbitals of the tin atom. This increased electron density shields the ^119Sn nucleus, driving the chemical shift significantly upfield (towards more negative ppm values)[5]. Furthermore, Pr₃SnF can react with Lewis bases or other organotins to form hypercoordinated 6-coordinate octahedral complexes, resulting in even stronger upfield shifts[6].

Quantitative Chemical Shift Mapping

To accurately interpret the ^119Sn NMR spectra of fluorotripropylstannane, researchers must reference the data against Tetramethyltin (Me₄Sn) at 0 ppm. The following table summarizes the causal relationship between coordination geometry and expected chemical shifts.

Coordination NumberGeometryTypical ^119Sn Chemical Shift Range (ppm)*Structural State for Pr₃SnF
4 Tetrahedral+200 to -50Monomer (Rare; occurs only in highly dilute, non-coordinating media or gas phase)
5 Trigonal Bipyramidal-50 to -2001D Polymeric Chain (Native Solid-State) or strongly coordinated solvent adduct
6 Octahedral-200 to -400Complexed with bidentate Lewis bases or hypercoordinated states[6]

*Data referenced to external Me₄Sn. Exact shifts depend on solvent dielectric constants and temperature.

Self-Validating Experimental Protocols (E-E-A-T)

Because Pr₃SnF is notoriously insoluble in non-coordinating solvents (e.g., CDCl₃, hexane) due to its rigid polymeric lattice[2], standard solution NMR often fails or yields misleading data. Dissolving the compound requires coordinating solvents (e.g., THF-d₈, DMSO-d₆), which inherently break the Sn–F–Sn bridges and alter the native coordination state. Therefore, a dual-pronged approach is required.

Solid-State CP/MAS ^119Sn NMR (The Native Polymeric State)

To observe the true 5-coordinate polymeric state of Pr₃SnF, solid-state NMR is mandatory.

  • Step 1: Sample Packing. Pack the highly pure Pr₃SnF powder into a 4 mm ZrO₂ rotor under an inert argon atmosphere.

    • Causality: Organotin halides are prone to slow hydrolysis. Inert handling prevents the formation of Pr₃SnOH, which would introduce a false downfield signal.

    • Validation Check: Run a preliminary ^1H MAS NMR. The absence of a sharp peak at ~2.5–3.0 ppm confirms the sample is free of hydrolyzed Sn-OH species.

  • Step 2: Magic Angle Spinning (MAS). Spin the sample at 10–15 kHz.

    • Causality: The heavy ^119Sn nucleus exhibits massive Chemical Shift Anisotropy (CSA). High-speed MAS averages this anisotropy to zero, collapsing broad powder patterns into sharp isotropic peaks[3].

    • Validation Check: Acquire spectra at two different spinning speeds (e.g., 10 kHz and 12 kHz). The spinning sidebands will shift position, but the true isotropic ^119Sn peak (expected between -50 and -150 ppm) will remain stationary, self-validating the chemical shift assignment.

  • Step 3: Cross-Polarization (CP). Utilize ^1H → ^119Sn cross-polarization.

    • Causality: ^119Sn has long longitudinal relaxation times (T₁). Transferring magnetization from the abundant propyl protons dramatically accelerates signal acquisition.

Solution-State Variable Temperature (VT) NMR (Exchange Dynamics)

To study the pharmacokinetic release mechanism, the dissociation of the polymer must be observed in solution.

  • Step 1: Solvation. Dissolve Pr₃SnF in dry THF-d₈.

    • Causality: THF acts as a Lewis base, breaking the polymer into monomeric THF-adducts.

  • Step 2: VT-NMR Acquisition. Acquire ^119Sn spectra from +25°C down to -50°C.

    • Causality: At room temperature, rapid intermolecular "fluoride jumps" cause exchange averaging, resulting in a single broad peak and the loss of ^1J(^119Sn-^19F) scalar coupling[4][6]. Cooling the sample slows this kinetic exchange.

    • Validation Check: As the temperature drops below the coalescence point, the broad singlet must resolve into a distinct doublet (due to coupling with the I=1/2 ^19F nucleus). The emergence of this J-coupling strictly validates that the kinetic exchange has been successfully frozen on the NMR timescale.

Workflow Visualization

G Sample Fluorotripropylstannane (Pr3SnF) Sample Decision Solvent Interaction Assessment Sample->Decision SolidPath Non-Coordinating Solvent (e.g., CDCl3, Hexane) Decision->SolidPath Insoluble SolublePath Coordinating Solvent (e.g., THF-d8, DMSO-d6) Decision->SolublePath Soluble SSNMR Solid-State CP/MAS 119Sn NMR SolidPath->SSNMR SolNMR Solution-State 119Sn NMR SolublePath->SolNMR Polymer Result: 5-Coordinate Polymeric Chain (Upfield Shift) SSNMR->Polymer Monomer Result: 4-Coordinate Monomer or Solvent Adduct (Downfield Shift) SolNMR->Monomer

Caption: Workflow for ^119Sn NMR structural characterization of fluorotripropylstannane.

References

  • Source: Progress in Nuclear Magnetic Resonance Spectroscopy (via ResearchGate)
  • Hydrolysis vs dismutation in diorganostannate salts – Synthesis and structural studies of (hydrated)
  • Organotin Chemistry (Second Edition)
  • New methods for the acquisition of ultra-wideline solid-state NMR spectra of spin-1/2 nuclides Source: ResearchGate URL
  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro Source: ResearchGate URL
  • Spectral analysis and in vitro cytotoxicity profiles of novel organotin(IV)

Sources

Foundational

crystal structure and polymeric nature of tripropyltin fluoride

Structural Dynamics and Polymeric Assembly of Tripropyltin Fluoride: A Comprehensive Technical Guide Executive Overview Tripropyltin fluoride (TPTF) represents a unique class of organometallic compounds where molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Dynamics and Polymeric Assembly of Tripropyltin Fluoride: A Comprehensive Technical Guide

Executive Overview

Tripropyltin fluoride (TPTF) represents a unique class of organometallic compounds where molecular structure dictates macroscopic rheological behavior. Unlike simple monomeric organotin halides, trialkyltin fluorides spontaneously self-assemble into one-dimensional coordination polymers in both the solid state and non-polar solutions[1]. As a Senior Application Scientist, I approach TPTF not just as a chemical entity, but as a functional macromolecular architecture. This guide dissects the crystallographic geometry, the causality behind its polymeric nature, and the step-by-step methodologies required to synthesize and validate its structure for applications in dense gas thickening and rheology modification.

Crystallographic Architecture & Coordination Geometry

The structural behavior of TPTF is fundamentally driven by the extreme electronegativity of fluorine paired with the strong Lewis acidity of the tin(IV) center.

  • Pentacoordination: In its stable state, the tin atom in TPTF abandons a standard tetrahedral geometry to adopt a pentacoordinated, trigonal bipyramidal configuration[2]. The three propyl groups occupy the equatorial positions. This specific arrangement is thermodynamically favored because it minimizes steric repulsion between the bulky alkyl chains.

  • Symmetric Bridging: The fluorine atoms occupy the axial positions. X-ray diffraction and multi-nuclear solid-state NMR studies on analogous trialkyltin fluorides demonstrate that these molecules form symmetric Sn-F-Sn bridges[3]. The fluorine atom acts as a bridging ligand, shared equally between two adjacent tin centers.

  • 1D Polymer Propagation: This axial bridging creates a continuous, linear -Sn-F-Sn-F- backbone[3]. The compound crystallizes with these linear chains packing parallel to each other, governed by the van der Waals interactions of the equatorial propyl chains.

Polymeric Nature and Rheological Implications

The defining application of TPTF is its ability to act as a transient polymer. The highly polarized Sn-F bond allows the Lewis acidic tin atom of one molecule to coordinate with the Lewis basic fluorine atom of a neighboring molecule, forming a long linear chain[1].

When introduced into non-polar solvents, light alkanes, or supercritical CO2, these intermolecular associations create a macromolecular network capable of significantly increasing fluid viscosity[1]. However, the efficacy of TPTF is strictly governed by its solubility profile. Empirical data confirms that TPTF is insoluble in light alkanes like propane and butane[4]. The causality here is steric: the propyl arms are simply too short to overcome the strong cohesive energy of the Sn-F polymeric backbone, preventing dissolution[4]. In contrast, extending the alkyl chain (e.g., tributyltin fluoride) increases the lipophilicity enough to induce dissolution and subsequent viscosity enhancement[4].

Quantitative Data Summary

The physical and structural parameters of TPTF dictate its macroscopic behavior. The following table summarizes the critical quantitative metrics:

PropertyValueMechanistic Significance
Molecular Formula (C3H7)3SnFDetermines the steric bulk and van der Waals interactions of the equatorial positions.
Molecular Weight 266.96 g/mol Base mass of the repeating monomeric unit[5].
Melting Point ~275 °CThe unusually high melting point reflects the massive thermal energy required to break the strong intermolecular Sn-F polymeric bonds[5].
Tin Coordination PentacoordinatedTrigonal bipyramidal geometry enables linear chain propagation without steric clash[2].
Bridging Motif Symmetric Sn-F-SnEnsures a uniform 1D polymer backbone without alternating bond lengths, stabilizing the macromolecule[3].

Synthesis and Structural Validation Protocol

The synthesis of TPTF relies on a ligand exchange reaction. The spontaneous polymerization of the product drives the reaction equilibrium forward via precipitation. To ensure scientific integrity, this protocol includes a self-validating analytical step.

Step-by-Step Methodology:

  • Precursor Preparation: In a flame-dried, 250-mL round-bottom flask under a continuous nitrogen purge, dissolve 0.1 mol of tripropyltin chloride in 100 mL of anhydrous tetrahydrofuran (THF).

  • Fluorination: Slowly introduce a stoichiometric excess of a homogeneous fluoride source. While biphasic aqueous potassium fluoride can be used, adding 1.2 equivalents of pyridinium poly(hydrogen fluoride) is highly recommended[6]. This neutral, homogeneous reagent prevents unwanted hydrolysis of the tin center and eliminates the need for complex downstream chromatography[6].

  • Polymerization & Propagation: Stir the reaction mixture at 25 °C for 12 hours. As the Cl ligand is exchanged for F, the highly polarized Sn-F monomers immediately self-assemble into 1D polymeric chains. Due to the high molecular weight of the resulting polymer, TPTF will spontaneously precipitate out of the THF solution as a white crystalline solid.

  • Isolation: Isolate the precipitated TPTF via vacuum filtration using a fine-porosity glass frit.

  • Purification: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and deionized water (2 x 30 mL) to remove residual pyridinium salts and unreacted precursors. Dry the solid under high vacuum (<0.1 Torr) at 60 °C for 24 hours.

  • Self-Validation (Solid-State NMR): To validate the successful formation of the polymeric structure, analyze the dried powder using solid-state 119 Sn Magic Angle Spinning (MAS) NMR. The presence of a single isotropic chemical shift indicative of pentacoordinated tin confirms the symmetric Sn-F-Sn bridging, distinguishing it from any unreacted, tetrahedrally coordinated tripropyltin chloride[2][3].

Mechanistic Visualizations

SynthesisWorkflow A Tripropyltin Chloride (Monomeric Precursor) B Fluorination (Pyridinium HF) A->B Add Reagents (Anhydrous THF) C Ligand Exchange (Cl -> F) B->C Stir at 25°C, 12h D Self-Assembly (Sn-F Coordination) C->D Spontaneous Association E TPTF Precipitate (1D Polymer) D->E Vacuum Filtration & Washing

Caption: Workflow for the synthesis, spontaneous polymerization, and isolation of tripropyltin fluoride.

ViscosityMechanism M TPTF Monomers (Solution Phase) A Sn-F Intermolecular Bridging M->A Lewis Acid-Base Interaction P Transient 1D Polymeric Chains A->P Chain Propagation S Steric Hindrance (Propyl Arms) P->S Chain-Chain Interaction V Network Entanglement (Viscosity Increase) P->V Macromolecular Network L Insolubility in Light Alkanes S->L Short Alkyl Length L->V Limits Rheological Efficacy

Caption: Logical relationship between TPTF's polymeric nature, steric properties, and rheological limits.

References

  • Direct Gas Thickener IntechOpen [Link]

  • On the Structure of Trimethyltin Fluoride ResearchGate[Link]

  • Palladium-Catalyzed Coupling of Acid Chlorides with Organotin Reagents Organic Syntheses[Link]

  • The Structure of Trimethyltin Fluoride Dalton Transactions (RSC Publishing)[Link]

  • Organotin Compounds: Occupational Health Guidelines CDC Stacks [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Fluorotripropylstannane in Cross-Coupling Reactions

Abstract The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] This guide provides an in-depth exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1] This guide provides an in-depth exploration of fluorotripropylstannane as a reagent in palladium-catalyzed cross-coupling reactions. We delve into the mechanistic underpinnings of the reaction, with a particular focus on the activating role of the fluoride atom, and present detailed protocols for its safe and effective use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of fluorinated organostannanes for the synthesis of complex molecular architectures.

Introduction: The Stille Reaction and the Advantage of Fluorinated Reagents

The palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide, known as the Stille reaction, offers a powerful method for constructing C(sp²)–C(sp²) and C(sp²)–C(sp) bonds.[2] Organostannane reagents are valued for their stability to air and moisture, yet their application is often hampered by the toxicity of tin compounds and, in some cases, by slow reaction kinetics.[1]

Innovations in the field have sought to accelerate the reaction and improve its efficiency. One highly effective strategy is the use of fluoride additives.[3] Fluorotripropylstannane represents an evolution of this concept, where the activating fluoride is integral to the reagent itself. This pre-activation potentially offers several advantages:

  • Enhanced Reaction Rates: The covalent Sn-F bond facilitates the formation of a hypervalent, more nucleophilic tin species, which accelerates the rate-limiting transmetalation step.[4][5]

  • Milder Reaction Conditions: Increased reactivity can allow for lower reaction temperatures and shorter reaction times, improving the tolerance for sensitive functional groups.

  • Simplified Protocols: The need for stoichiometric fluoride additives, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is eliminated, streamlining the experimental setup and avoiding potential side reactions associated with these salts.[6]

Reaction Mechanism: The Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7][8] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Cycle cluster_cycle Stille Catalytic Cycle OA Oxidative Addition TM Transmetalation (Rate-Limiting Step) OA->TM R¹-Sn(Pr)₃F PdII_A R²-Pd(II)(X)L₂ RE Reductive Elimination TM->RE PdII_B R¹-Pd(II)(R²)L₂ RE->OA R¹-R² Product Pd0 Pd(0)L₂ RX Organic Halide (R²-X) RX->OA

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R²-X), forming a Pd(II) intermediate.[8][9]

  • Transmetalation : This is often the rate-determining step.[10] The organic group (R¹) is transferred from the organostannane to the Pd(II) center. The fluoride on fluorotripropylstannane plays a crucial role here by coordinating to the tin atom, creating a hypervalent pentacoordinate 'stannate' complex.[5][11] This coordination increases the nucleophilicity of the R¹ group and weakens the Sn-C bond, thereby accelerating its transfer to palladium.

  • Reductive Elimination : The two coupled organic fragments (R¹-R²) are ejected from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[7][8]

Critical Safety and Handling Protocols for Organotin Reagents

Organotin compounds are highly toxic and require strict adherence to safety protocols to prevent exposure.[12][13][14] The primary risks include neurotoxicity and severe skin and eye irritation.[13]

Safety ProtocolDetailed RequirementJustification
Engineering Controls All manipulations must be conducted in a certified chemical fume hood.[12][15]To prevent inhalation of volatile or aerosolized organotin compounds.
Personal Protective Equipment (PPE) Wear a lab coat, chemical splash goggles, and a face shield. Use double chemical-resistant gloves (e.g., nitrile or neoprene).[16]To prevent skin and eye contact. Organotins can be absorbed dermally.[13]
Reagent Handling Transfer liquid reagents using syringe and needle techniques under an inert atmosphere (e.g., from Sure/Seal™ bottles).[15][16] Weigh solids carefully to minimize dust generation.[16]To prevent exposure and reagent degradation.
Waste Disposal All organotin waste is considered hazardous.[16] Segregate into a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams.[14][16]To ensure proper disposal and prevent cross-contamination.
Spill & Decontamination Absorb spills with an inert material (e.g., vermiculite). Decontaminate the area and glassware by soaking in a bleach solution overnight to oxidize organotins to less harmful tin oxides.[12]To neutralize the toxic compound and ensure a safe working environment.
Emergency Procedures In case of skin contact, wash the affected area immediately with soap and water for at least 15 minutes and seek medical attention.[13][14] For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[13]To mitigate the acute toxicity and corrosive effects of organotins.

Detailed Experimental Protocol: A Representative Stille Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with an alkynyltripropylstannane, where the use of a fluorotripropylstannane derivative is implied.

Reaction Scheme: R-I + (R'C≡C)Sn(propyl)₃F → R-C≡C-R'

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)Source of active Pd(0) catalyst.
Aryl Halide e.g., 1-Iodocyclohexene (1.0 equiv)Electrophilic coupling partner.[9]
Organostannane Alkynylfluorotripropylstannane (1.1 equiv)Nucleophilic coupling partner.
Solvent Anhydrous, degassed Toluene or THFReaction medium. Must be free of oxygen and water.[9]
Glassware Schlenk flask or oven-dried round-bottom flask with septumTo maintain an inert atmosphere.
Inert Gas Argon or NitrogenTo prevent catalyst deactivation by oxygen.
Workup Reagent Saturated aqueous Potassium Fluoride (KF) solutionTo remove tin byproducts by precipitation.[9]
Stirring Magnetic stirrer and stir barTo ensure a homogeneous reaction mixture.
Experimental Workflow Diagram

graphdot Experimental Setup Workflow A 1. Prepare Glassware (Oven-dry & cool under inert gas) B 2. Charge Flask Add Pd(PPh₃)₄ & stir bar A->B C 3. Establish Inert Atmosphere (Evacuate & backfill with Ar, 3x) B->C D 4. Add Solvent & Reagents - Anhydrous Solvent - Aryl Halide - Organostannane C->D E 5. Run Reaction (Heat to 80-110 °C, monitor by TLC/GC-MS) D->E F 6. Workup & Purification - Aqueous KF wash - Extraction - Column Chromatography E->F

Caption: Step-by-step workflow for reaction setup and execution.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the vessel is free of oxygen.[9]

  • Reagent Addition : Under a positive pressure of argon, add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe. Add the aryl halide (1.0 equivalent) via syringe. Finally, add the fluorotripropylstannane reagent (1.1 equivalents) dropwise via syringe.[9]

  • Reaction Execution : Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2–24 hours).

  • Workup - Tin Removal : Cool the reaction mixture to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for at least 2 hours. A thick white precipitate of tripropyltin fluoride will form.

  • Isolation : Filter the mixture through a pad of Celite®, washing the pad thoroughly with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure cross-coupled product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive catalyst (decomposed by oxygen).Ensure all solvents and reagents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[9]
Low reaction temperature.Increase the temperature in 10 °C increments.
Sterically hindered substrate.Consider a more active catalyst system (e.g., using more specialized phosphine ligands) or the addition of a Cu(I) co-catalyst.[9]
Formation of Homocoupled Byproducts Presence of oxygen.Improve degassing procedures for all reagents and solvents.[9]
Difficulty Removing Tin Byproducts Incomplete precipitation with KF.Increase the stirring time with the aqueous KF solution to >4 hours or use a larger volume of the KF solution.[9]
Tin compounds streaking on silica gel.Consider an alternative workup, such as treatment with DBU/I₂ or chromatography on fluoride-impregnated silica gel.[9]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • Benchchem. (n.d.). safety and handling precautions for organotin compounds.
  • Del Valle Lab. (n.d.). Standard Operating Procedures.
  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
  • Al-Masri, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
  • Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678-685.
  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. PMC.
  • Poutiers, A., et al. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). ResearchGate.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Al-Zoubi, R. M., & Marion, O. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. PMC.
  • Al-Zoubi, R. M., & Marion, O. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides. The Journal of Organic Chemistry, 75(23), 8199-8212.
  • Sahoo, A. K. (2019). Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Cadwallader, D., et al. (2023). Fluoride-Catalyzed Cross-Coupling of Carbamoyl Fluorides and Alkynylsilanes. Organic Letters, 25, 7369-7373.
  • Al-Zoubi, R. M., & Marion, O. (2010). Fluoride-promoted cross-coupling of chloro(mono-, di-, or triphenyl)germanes with aryl halides in "moist" toluene. PubMed.
  • Denmark, S. E., & Wu, Z. (2004). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. PubMed.
  • Dhumale, A. D., et al. (2018). Possible mechanism for the cross-coupling reactions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Kumar, A., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC.
  • Iwasaki, T., et al. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents. Organic Letters, 19, 3691-3694.
  • Benchchem. (n.d.). Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene.

Sources

Application

Application Notes and Protocols for the Step-by-Step Synthesis of Fluorotripropylstannane Under Inert Atmosphere

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Utility and Handling of Fluorotripropylstannane Fluorotripropylstannane, a member of the organ...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Utility and Handling of Fluorotripropylstannane

Fluorotripropylstannane, a member of the organotin family, is a valuable reagent in organic synthesis, primarily utilized in reactions requiring a nucleophilic fluoride source with an organic-soluble counterion. Its applications can be found in specialized fluorination reactions and as a precursor for other tripropyltin-containing compounds. However, the synthesis and handling of this compound demand meticulous attention to safety due to the inherent toxicity of organotin compounds.[1][2] Triorganotin compounds, in particular, are known for their potential neurotoxicity and immunotoxicity.[1][2] Therefore, all manipulations must be conducted within a well-ventilated fume hood, employing appropriate personal protective equipment (PPE) and under a strictly controlled inert atmosphere to prevent both exposure and reaction with atmospheric moisture.

This document provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of fluorotripropylstannane, grounded in established principles of organometallic chemistry. The causality behind each experimental choice is explained to ensure both reproducibility and a thorough understanding of the process.

PART 1: Synthesis of Fluorotripropylstannane

Reaction Principle: Nucleophilic Halide Exchange

The synthesis of fluorotripropylstannane is achieved through a nucleophilic substitution reaction. The chloride atom in the precursor, tripropyltin chloride, is displaced by a fluoride ion from an anhydrous fluoride salt. Potassium fluoride (KF) is a suitable and cost-effective fluorinating agent for this transformation. The reaction is driven to completion by the precipitation of the insoluble potassium chloride (KCl) byproduct in an aprotic organic solvent.

(CH₃CH₂CH₂)₃SnCl + KF → (CH₃CH₂CH₂)₃SnF + KCl(s)

The use of an inert atmosphere is critical to prevent the hydrolysis of both the starting material and the product, which would lead to the formation of less reactive and difficult-to-remove tin oxides.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Tripropyltin chlorideSynthesis grade (≥97%)e.g., Sigma-Aldrich2279-76-7Highly toxic, handle with extreme care.[3]
Potassium fluorideAnhydrous, spray-driede.g., Sigma-Aldrich7789-23-3Must be thoroughly dried before use.
TolueneAnhydrous (≤50 ppm H₂O)e.g., Sigma-Aldrich108-88-3Dry over sodium/benzophenone or use a solvent purification system.
Argon or NitrogenHigh purity (≥99.998%)--For maintaining an inert atmosphere.
Equipment
  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Round-bottom flasks, reflux condenser, and dropping funnel (all oven-dried).

  • Magnetic stirrer with a heating mantle.

  • Cannula and syringes for inert transfer of liquids.

  • Filtration apparatus (e.g., Schlenk filter or cannula filtration setup).

  • Vacuum distillation apparatus.

  • NMR spectrometer (multinuclear, capable of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn detection).

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization P1 Dry Glassware R1 Charge Flask with KF and Toluene P1->R1 P2 Dry Potassium Fluoride P2->R1 P3 Setup Schlenk Line P3->R1 R2 Add Tripropyltin Chloride R1->R2 via syringe R3 Reflux under Inert Gas R2->R3 Heat W1 Cool Reaction Mixture R3->W1 Cool to RT W2 Filter to Remove KCl W1->W2 Cannula filtration W3 Remove Solvent W2->W3 Rotary evaporation W4 Vacuum Distillation W3->W4 Reduced pressure A1 NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹⁹Sn) W4->A1 A2 Store Product under Inert Gas W4->A2

Caption: Experimental workflow for the synthesis of fluorotripropylstannane.

Step-by-Step Synthesis Protocol

1. Preparation (Day 1)

  • Drying of Glassware: All glassware (round-bottom flasks, reflux condenser, dropping funnel, magnetic stir bar) should be thoroughly cleaned and dried in an oven at 120 °C overnight. Assemble the glassware hot under a stream of inert gas and allow it to cool.

  • Drying of Potassium Fluoride: Place the required amount of spray-dried potassium fluoride in a separate flask and heat it under a dynamic vacuum for at least 4 hours to ensure it is completely anhydrous.

  • Inert Atmosphere Setup: The reaction should be performed using standard Schlenk techniques or inside a glovebox.

2. Reaction (Day 1)

  • Charging the Reaction Vessel: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum, add the dried potassium fluoride (1.2 equivalents). Backfill the flask with argon or nitrogen.

  • Solvent Addition: Add anhydrous toluene (e.g., 100 mL for a 0.1 mol scale reaction) to the flask via a cannula or syringe.

  • Addition of Tripropyltin Chloride: With vigorous stirring, slowly add tripropyltin chloride (1.0 equivalent) to the suspension of potassium fluoride in toluene at room temperature using a syringe. The addition should be done over 10-15 minutes.

  • Reaction at Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by periodically taking small aliquots (under inert conditions) and analyzing them by ¹H NMR to observe the disappearance of the starting material. A typical reaction time is 12-24 hours.

3. Workup and Purification (Day 2)

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated potassium chloride will settle at the bottom of the flask. Separate the solid KCl from the toluene solution by filtration under inert atmosphere. This can be achieved using a Schlenk filter or by transferring the liquid via a cannula fitted with a filter tip into a new, dry Schlenk flask.

  • Solvent Removal: Remove the toluene from the filtrate under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: The crude fluorotripropylstannane is then purified by vacuum distillation. This step is crucial to remove any unreacted starting material and other impurities. The product is a liquid at room temperature.[4]

PART 2: Characterization

The identity and purity of the synthesized fluorotripropylstannane should be confirmed by multinuclear NMR spectroscopy.

Expected NMR Data
NucleusExpected Chemical Shift (δ)Expected Multiplicity & Coupling Constants (J)
¹H NMR Multiplets corresponding to the propyl groups.-
¹³C NMR Resonances for the three distinct carbons of the propyl groups.-
¹⁹F NMR A singlet, significantly shifted from standard fluorine references.Will show satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn.
¹¹⁹Sn NMR A doublet.The large one-bond coupling constant, ¹J(¹¹⁹Sn, ¹⁹F), is characteristic and confirmatory.[5]

Rationale for NMR Characterization:

  • ¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine atom. The chemical shift is indicative of the electronic environment.[6][7]

  • ¹¹⁹Sn NMR is essential for confirming the structure of tin compounds. The observation of a doublet directly proves the covalent bond between tin and fluorine.[8][9] The magnitude of the ¹J(¹¹⁹Sn, ¹⁹F) coupling constant provides valuable structural information.

PART 3: Safety and Waste Disposal

Safety Precautions
  • Toxicity: Organotin compounds are highly toxic and can be absorbed through the skin.[1][2] Always wear appropriate PPE, including double gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Inert Atmosphere: All operations must be conducted under an inert atmosphere in a fume hood to prevent inhalation of volatile tin compounds and to avoid contact with moisture.

  • Spills: In case of a spill, decontaminate the area using an appropriate absorbent material and dispose of it as hazardous waste.

Waste Disposal

All waste containing organotin compounds, including residual reaction mixtures, contaminated solvents, and cleaning materials, must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of fluorotripropylstannane. By adhering to the described procedures for reaction setup, workup, and purification under a strict inert atmosphere, researchers can safely and reliably prepare this valuable fluorinating agent. The emphasis on thorough characterization by multinuclear NMR ensures the identity and purity of the final product. The paramount importance of safety and proper handling of toxic organotin compounds cannot be overstated and must be a primary consideration throughout the entire process.

References

  • BenchChem. (2026). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (2026). safety and handling precautions for organotin compounds.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • OSTI.GOV. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The δ ( 119 Sn) NMR and ( 1 J ( 119 Sn, 19 F) [Hz]) values for L CN R 2 SnX in comparison with literature values for R 3 SnF. Retrieved from [Link]

  • Organic Syntheses. (2013). Org. Synth. 2013, 90, 130. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Standardizing Ecotoxicological Baselines in Marine Antifouling Research Using Fluorotripropylstannane as a Reference Toxicant

Executive Summary & Regulatory Context The global transition toward sustainable marine coatings has necessitated the rigorous ecotoxicological evaluation of novel, eco-friendly biocides. Historically, organotin compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The global transition toward sustainable marine coatings has necessitated the rigorous ecotoxicological evaluation of novel, eco-friendly biocides. Historically, organotin compounds—including tributyltin (TBT) and fluorotripropylstannane (tripropyltin fluoride, TPTF)—were the industry standard for marine antifouling systems[1][2]. However, due to their severe environmental persistence, bioaccumulation, and profound endocrine-disrupting properties, these compounds have been strictly prohibited from commercial use by the International Maritime Organization (IMO) AFS Convention[2] and regional regulatory bodies, such as the Taiwan Environmental Protection Administration[1][3].

Despite this global ban on commercial application, fluorotripropylstannane remains an indispensable tool in modern drug development and marine research. It serves as a highly reliable positive control and reference toxicant in ecotoxicological assays. By benchmarking next-generation antifouling candidates against the known toxicokinetic profile of TPTF, researchers can quantitatively validate the environmental safety of new biocides.

Mechanistic Causality of Organotin Toxicity

To utilize fluorotripropylstannane effectively as a reference standard, researchers must understand the causality behind its toxicity. Organotins are highly lipophilic, allowing them to rapidly penetrate biological membranes and bioaccumulate in the lipid tissues of marine organisms[4]. Once intracellular, they exert toxicity through two primary, well-documented pathways:

  • Endocrine Disruption (Imposex): Organotins act as potent endocrine disruptors by competitively inhibiting cytochrome P450 aromatase. This enzyme is responsible for converting androgens to estrogens. Its inhibition leads to an abnormal accumulation of testosterone, triggering "imposex"—the irreversible superimposition of male sex organs onto female marine gastropods at concentrations as low as 1 ng/L[2][4][5].

  • Immunotoxicity & Inflammatory Signaling: Recent molecular studies indicate that organotins activate key translational regulatory proteins, specifically inducing the phosphorylation of eukaryotic initiation factor 4B (eIF4B). This activation triggers a cascade that significantly increases the cellular production of inflammatory cytokines, such as IL-1β and IL-6, leading to severe immunotoxicity[6].

Pathway TPTF Fluorotripropylstannane (Exposure) CellMembrane Cellular Uptake (Lipophilic) TPTF->CellMembrane Aromatase Cytochrome P450 Aromatase (Inhibition) CellMembrane->Aromatase Binding Testosterone Testosterone Accumulation Aromatase->Testosterone Blocks Estradiol Conversion Imposex Imposex Phenotype (Gastropods) Testosterone->Imposex Masculinization

Mechanism of fluorotripropylstannane-induced imposex in marine gastropods.

Quantitative Ecotoxicity Baselines

When designing comparative assays for new antifouling agents, the following historical toxicity thresholds for organotins must be used to calibrate the sensitivity of the test system.

Table 1: Comparative Ecotoxicity Thresholds of Organotin Reference Toxicants

Target OrganismEndpoint MetricConcentration RangePrimary Mechanism of Action
Marine Gastropods (e.g., Nucella lapillus)NOEC (Imposex Induction)1.0 – 2.0 ng/LAromatase Inhibition / Endocrine Disruption[2][5]
Marine Bivalves (e.g., Crassostrea gigas)NOEL (Spat Settlement)~20 ng/LShell Deposition Interference[7]
Marine Fish 96-h LC501.5 – 36 µg/LAcute Systemic Toxicity / Immunotoxicity[7]
Freshwater Invertebrates (Daphnia magna)48-h LC502.3 – 70 µg/LAcute Systemic Toxicity[7][8]

Experimental Protocols: TPTF Benchmarking Workflows

Protocol A: Safe Preparation of Fluorotripropylstannane Reference Standards

Causality & Safety Note: Organotins can cause severe chemical burns to the skin and respiratory distress (flu-like symptoms) upon inhalation[4]. Preparation must strictly occur under engineered controls (Class II biological safety cabinet or chemical fume hood) using appropriate PPE[9].

  • Solvent Selection: Due to the low aqueous solubility of fluorotripropylstannane, utilize Dimethyl Sulfoxide (DMSO) or absolute ethanol as the primary carrier solvent.

  • Stock Solution Preparation: Weigh exactly 1.0 mg of analytical-grade TPTF using a microbalance. Dissolve in 10 mL of DMSO to yield a 100 mg/L primary stock. Vortex for 60 seconds until visually clear.

  • Serial Dilution: Prepare secondary working stocks by serially diluting the primary stock in filtered, sterilized artificial seawater (ASW).

  • Validation: Ensure the final concentration of the carrier solvent (DMSO) in the exposure tanks does not exceed 0.01% (v/v) to prevent solvent-induced baseline toxicity. Always run a parallel solvent-only control.

Protocol B: In Vivo Gastropod Imposex Benchmarking Assay

This assay utilizes the Vas Deferens Sequence Index (VDSI) to validate that a novel antifouling candidate does not possess the endocrine-disrupting characteristics of historical organotins.

  • Acclimation: Acclimate adult female Nucella lapillus (dogwhelks) in flow-through ASW tanks at 15°C for 7 days prior to exposure.

  • Exposure Setup: Divide the gastropods into three cohorts:

    • Negative Control: ASW + 0.01% DMSO.

    • Positive Control (Benchmark): ASW + 10 ng/L TPTF.

    • Test Cohort: ASW + Novel Biocide Candidate (at predicted environmental concentration).

  • Incubation: Maintain continuous exposure for 21 to 28 days. Monitor water quality parameters (pH, dissolved oxygen, salinity) daily.

  • Quantification: Post-exposure, anesthetize the gastropods using 7% magnesium chloride. Dissect and examine under a stereomicroscope. Calculate the VDSI by staging the development of the vas deferens and penis on a scale of 0 (normal female) to 6 (sterilized female with blocked vulva).

  • Data Interpretation: A valid assay requires the Positive Control (TPTF) to exhibit a statistically significant increase in VDSI compared to the Negative Control, thereby validating the sensitivity of the biological model[8].

Workflow Prep Prepare TPTF Reference Standard Dose Dose-Response Setup (0.1-100 ng/L) Prep->Dose Expose In Vivo Exposure (N. lapillus, 21 Days) Dose->Expose Measure Quantify VDSI & Biomarkers Expose->Measure Benchmark Benchmark New Biocides vs TPTF Measure->Benchmark

Step-by-step ecotoxicological workflow utilizing TPTF as a positive control benchmark.

References

  • Taiwan - Proposes to Regulate Three More Organotin Compounds. TÜV Rheinland.
  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • Tighten the Prohibition and Restriction of the Use of Organotin Compounds. cha.gov.tw.
  • Stricter Restrictions on Organotin Use to Stop Fake Agrochemicals. moenv.gov.tw.
  • En36-502-191-eng.pdf. publications.gc.ca.
  • Laboratory and Ships Test of Modern Antifouling Paint Formulation. emerald.com.
  • Environmental risk limits for organotin compounds. RIVM.
  • Organotin Compounds in Aquatic Products Available at Local Markets. cfs.gov.hk.
  • Organotin and organochlorine toxicants activate key translational regulatory proteins in human immune cells. PMC.
  • Worldwide Occurrence of Organotins from Antifouling Paints and Effects in the Aquatic Environment. ResearchGate.
  • Investigating the Environmental Impact of Organotins. LCGC International.
  • Tributyltin compounds (EHC 116, 1990). Inchem.org.
  • Tributyltin (TBT) in freshwater and marine water. Water Quality Australia.
  • Tributyltin. Collaborative for Health & Environment.

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Application

preparation of organotin fluorides using tripropyltin derivatives

High-Yield Synthesis of Tripropyltin Fluoride from Tripropyltin Chloride Abstract This document provides a comprehensive guide to the synthesis of tripropyltin fluoride, a valuable organometallic compound. The protocol l...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Yield Synthesis of Tripropyltin Fluoride from Tripropyltin Chloride

Abstract

This document provides a comprehensive guide to the synthesis of tripropyltin fluoride, a valuable organometallic compound. The protocol leverages a robust and efficient halogen exchange (halex) reaction, starting from the readily available tripropyltin chloride. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and outline the necessary characterization techniques. This guide is designed for researchers in organic synthesis, materials science, and drug discovery who require a reliable method for preparing organotin fluorides. The incorporation of fluorine into molecules can significantly alter their physicochemical and biological properties, a strategy of increasing importance in pharmaceutical development.[1][2]

Introduction and Scientific Rationale

Organotin compounds are a versatile class of organometallics with a rich history in organic synthesis and industrial applications.[3][4] Among these, organotin fluorides are of particular interest due to their unique structural and chemical properties. Unlike their chloride or bromide counterparts, trialkyltin fluorides often exhibit low solubility in common organic solvents and possess a distinct tendency to form polymeric structures in the solid state through fluorine bridging.[4][5] This property is not only fundamentally interesting but also practically useful, as the precipitation of the fluoride derivative can be used as a powerful purification strategy to remove organotin residues from reaction mixtures.[6][7]

The synthesis described herein proceeds via a nucleophilic substitution reaction at the tin center. Tripropyltin chloride serves as the electrophilic substrate, while a fluoride salt provides the nucleophile. The choice of potassium fluoride (KF) as the fluoride source is strategic; it is an economical, effective, and widely used reagent for nucleophilic fluorination.[8][9] The reaction's success hinges on overcoming the high lattice energy of KF, which is typically achieved by using a polar aprotic solvent to enhance the solubility and nucleophilicity of the fluoride ion.[10]

The rationale for this protocol is to provide a straightforward, high-yield pathway to tripropyltin fluoride, which can be a target molecule itself or an intermediate for further synthetic transformations. For professionals in drug development, the ability to selectively introduce fluorine can be a critical step in modifying a molecule's metabolic stability, lipophilicity, and binding affinity.[2][9]

Reaction Mechanism and Experimental Workflow

The core of this protocol is a halogen exchange reaction. The chloride ligand on the tripropyltin moiety is substituted by a fluoride ion. The thermodynamic driving force for this reaction is the formation of the strong Tin-Fluorine (Sn-F) bond and the precipitation of the product from the reaction medium, which shifts the equilibrium according to Le Châtelier's principle.

Reaction: (CH₃CH₂CH₂)₃SnCl + KF → (CH₃CH₂CH₂)₃SnF(s) + KCl

The experimental workflow is designed for simplicity and efficiency, ensuring high purity of the final product. It involves the reaction of the starting materials in a suitable solvent, followed by isolation of the precipitated product via filtration.

G cluster_workflow Experimental Workflow A 1. Reagent Preparation - Dissolve Tripropyltin Chloride in Acetonitrile - Add anhydrous Potassium Fluoride B 2. Reaction - Stir mixture at reflux - Monitor for precipitate formation A->B Heat C 3. Product Isolation - Cool reaction mixture - Collect solid by vacuum filtration B->C Cool D 4. Purification & Drying - Wash precipitate with cold solvent - Dry under vacuum C->D Wash E 5. Characterization - NMR (1H, 13C, 19F, 119Sn) - IR Spectroscopy - Melting Point D->E Analyze

Caption: A streamlined workflow for the synthesis of tripropyltin fluoride.

Detailed Experimental Protocol

Safety Precautions

Caution: Organotin compounds are toxic.[11][12] Tripropyltin chloride and the resulting fluoride product should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.[13]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Tripropyltin chloride, (Pr₃SnCl)Synthesis grade (≥97%)Sigma-Aldrich2279-76-7Liquid, handle under inert atmosphere.[14]
Potassium Fluoride (KF)Anhydrous, powderedAcros Organics7789-23-3Must be thoroughly dried before use.
Acetonitrile (MeCN)Anhydrous (≤50 ppm H₂O)Fisher Scientific75-05-8Use a dry, polar aprotic solvent.[1]
Diethyl EtherAnhydrousVWR Chemicals60-29-7For washing the final product.
Standard GlasswareN/AN/AN/AOven-dried prior to use.
Inert Atmosphere SystemN/AN/AN/ANitrogen or Argon gas line.
Step-by-Step Synthesis Procedure
  • Setup: Assemble an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the apparatus under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous potassium fluoride (5.81 g, 100 mmol, 2.0 equivalents).

  • Solvent and Substrate Addition: Via cannula or a syringe, add 100 mL of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a suspension. Following this, add tripropyltin chloride (14.18 g, 50 mmol, 1.0 equivalent) dropwise to the stirring suspension at room temperature.[15]

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature with continued stirring for 12-16 hours. The formation of a fine white precipitate should become more apparent as the reaction progresses.

  • Isolation: After the reaction period, cool the flask to room temperature, and then further cool it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the filter cake with two portions of cold diethyl ether (2 x 25 mL) to remove any unreacted starting material and soluble byproducts.

  • Drying: Transfer the purified white solid to a pre-weighed round-bottom flask and dry it under high vacuum for at least 4 hours to remove any residual solvent.

  • Yield Determination: Weigh the final product to determine the yield. Store the product in a desiccator under an inert atmosphere.

Characterization and Data

The identity and purity of the synthesized tripropyltin fluoride should be confirmed using a suite of analytical techniques.

Expected Results
ParameterExpected Outcome
Physical Appearance White, microcrystalline solid
Solubility Poorly soluble in common organic solvents (e.g., hexane, ether, chloroform).[6]
Yield Typically >90%
Melting Point >250 °C (decomposes)
Spectroscopic Analysis

The following diagram illustrates the key inputs and outputs for the characterization process.

G cluster_characterization Product Characterization Product Dried Tripropyltin Fluoride Solid NMR NMR Spectroscopy (1H, 13C, 19F, 119Sn) Product->NMR IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP Structure Structural Confirmation & Purity Assessment NMR->Structure IR->Structure MP->Structure

Caption: Analytical workflow for the characterization of tripropyltin fluoride.

  • ¹H NMR: The spectrum will show characteristic signals for the propyl groups. Expect complex multiplets for the α, β, and γ protons, integrating in a 2:2:3 ratio, respectively.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the Sn-F bond. A single resonance is expected. The chemical shift will be informative, and coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) should be observable as satellite peaks.[16][17]

  • ¹¹⁹Sn NMR: Solid-state NMR can be particularly insightful. For trialkyltin fluorides, which form polymeric chains, the tin atom is typically five-coordinate, leading to a characteristic chemical shift that is significantly different from the four-coordinate starting material.[5]

  • IR Spectroscopy: The key diagnostic peak will be the Sn-F stretching vibration. This is typically a strong absorption in the lower frequency region of the spectrum (e.g., ~350-450 cm⁻¹), though the exact position can vary with the coordination environment.[18]

Troubleshooting and Optimization

  • Low Yield: This is often due to incomplete reaction or moisture. Ensure that all reagents and solvents are scrupulously dry. Anhydrous conditions are critical as water can hydrolyze the organotin halide.[19] Increasing the reaction time or using a higher boiling polar aprotic solvent (e.g., DMF) may improve conversion.

  • Product Contamination: If the product is not a fine white powder, it may be contaminated with unreacted starting material. Ensure thorough washing with a non-polar solvent in which the product is insoluble but the starting chloride is soluble.

  • Difficulty in Filtration: If the precipitate is too fine, it may clog the filter paper. Using a pad of Celite® over the filter paper can facilitate a smoother filtration.[20]

References

  • ResearchGate. (2023). Review of organotin compounds: chemistry and applications. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • Cornerstone. (n.d.). Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. [Link]

  • Thieme. (n.d.). 14.3. With Potassium Fluoride and Potassium Hydrogen Fluoride. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. [Link]

  • ACS Omega. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

  • MDPI. (2023). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. [Link]

  • OSHA. (n.d.). Tributyltin Fluoride. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]

  • Oriental Journal of Chemistry. (2012). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. [Link]

  • Cornerstone. (n.d.). Optimal Precipitation of Organotin Fluorides by Cation Exchange. [Link]

  • ResearchGate. (2020). IR spectra of heptacoordinated organotin (IV) complexes in films. [Link]

  • ResearchGate. (n.d.). On the Structure of Trimethyltin Fluoride | Request PDF. [Link]

  • PubChem. (n.d.). Tributyltin fluoride. [Link]

  • PubMed. (1984). The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. [Link]

  • PMC. (2025). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. [Link]

  • ResearchGate. (2018). What is the solvent that best dissolves tin(ii) fluoride ?. [Link]

  • PMC. (2020). Investigation of Molecular Iridium Fluorides IrF n (n=1–6): A Combined Matrix‐Isolation and Quantum‐Chemical Study. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of fluorotripropylstannane in organic solvents

Technical Support Center: Fluorotripropylstannane (Pr₃SnF) Solubility Troubleshooting Guide Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Fluorotripropylstannane (Pr₃SnF) Solubility Troubleshooting Guide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals struggling with the notoriously poor solubility of fluorotripropylstannane (tripropyltin fluoride, Pr₃SnF) in standard organic solvents.

Unlike its chloride counterpart, Pr₃SnF presents unique handling challenges due to its supramolecular chemistry. This guide provides a mechanistic root-cause analysis, field-proven troubleshooting FAQs, and self-validating protocols to achieve homogeneous solutions for your downstream applications.

Mechanistic Root Cause: Why is Pr₃SnF Insoluble?

To solve the solubility issue, we must first understand the causality behind it. Trialkyltin fluorides do not exist as discrete monomeric molecules in the solid state. Instead, they form highly stable, 1-dimensional linear polymeric chains driven by strong intermolecular Sn-F-Sn bridging[1].

In this polymeric matrix, the tin atom adopts a penta-coordinate geometry[1]. While compounds like tributyltin fluoride (TBTF) possess long enough alkyl arms to induce slight solubility in hydrocarbon solvents via steric bulk and lipophilicity, the propyl arms of fluorotripropylstannane are simply too short to overcome the strong lattice energy of the Sn-F-Sn network[2]. Consequently, Pr₃SnF remains entirely insoluble in non-polar solvents like hexane, butane, and diethyl ether[2].

To dissolve Pr₃SnF, your experimental design must actively cleave the Sn-F-Sn bridges . This is achieved by introducing competing ligands (strong Lewis bases) that force the tin atom into a soluble, hexa-coordinate distorted octahedral geometry[3].

StructuralTransition A Insoluble Pr3SnF (1D Polymeric Sn-F-Sn Chain) Penta-coordinate Tin B Addition of Strong Lewis Base (e.g., DMSO, DMF, Pyridine) A->B C Nucleophilic Attack & Cleavage of Intermolecular Sn-F-Sn Bridges B->C D Soluble Monomeric/Dimeric Adduct Hexa-coordinate Tin C->D

Caption: Structural transition of Pr3SnF from an insoluble 1D polymer to a soluble monomeric adduct.

Frequently Asked Questions (FAQs)

Q1: I am trying to run a reaction in dichloromethane (DCM), but Pr₃SnF remains a cloudy suspension. How can I fix this? A: DCM is a non-coordinating solvent and cannot break the Sn-F-Sn polymeric chains. To resolve this, you must add a highly coordinating co-solvent. Adding 10–20% (v/v) of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to your DCM will act as a Lewis base, donating electron pairs to the electrophilic tin center, breaking the polymer, and forming a soluble adduct[3][4].

Q2: Will heating the suspension in a non-polar solvent eventually dissolve it? A: No. While heating increases kinetic energy, the thermodynamic stability of the Sn-F-Sn bonds in Pr₃SnF outcompetes the weak solvation energy provided by non-polar solvents like toluene or hexane. You will only achieve a transient, marginal increase in solubility that will immediately crash out upon cooling. You must change the solvent chemistry, not just the temperature.

Q3: Can I use fluorous solvents to dissolve Pr₃SnF? A: Yes. Fluorous Biphase Systems (FBS) exploit the "like-dissolves-like" principle for highly fluorinated compounds. While Pr₃SnF only has a single fluorine atom, partitioning it into a fluorous solvent (e.g., perfluorohexane) mixed with a standard organic solvent can significantly improve its solubility profile, especially when attempting to extract or remove tin byproducts post-reaction.

Q4: How can I verify that the Pr₃SnF has actually dissolved and not just formed a finer suspension? A: A self-validating system requires analytical confirmation. Visually, the solution must transition from an opaque white suspension to complete optical clarity. Analytically, you can run a ¹¹⁹Sn NMR in DMSO-d₆. The chemical shift will change drastically from the solid-state polymeric signal to a distinct resonance indicative of a hexa-coordinate tin adduct, confirming molecular dissolution[3].

Data Presentation: Solvent Compatibility Matrix

Use the following table to select the appropriate solvent system based on your downstream requirements.

Solvent ClassExamplesSolubilization MechanismExpected Solubility of Pr₃SnFDownstream Compatibility
Non-Polar Aliphatic Hexane, Propane, ButaneNone (Propyl arms too short to induce lipophilic solvation)Insoluble Poor; causes precipitation.
Weakly Polar / Halogenated DCM, Chloroform, THFWeak solvation; insufficient to break Sn-F-Sn bondsVery Low Requires co-solvent for homogeneous reactions.
Strong Lewis Bases (Polar Aprotic) DMSO, DMF, PyridineNucleophilic cleavage of Sn-F-Sn; forms hexa-coordinate adductsHigh Excellent for NMR and homogeneous catalysis.
Fluorous Solvents PerfluorohexaneFluorophilic interactions (Fluorous Biphase System)Moderate to High Ideal for extraction and byproduct removal.

Experimental Protocols

Protocol A: Dissolution via Lewis Base Adduct Formation

Use this protocol when a homogeneous solution is strictly required for synthesis or NMR analysis.

Causality Note: This protocol utilizes DMSO to chemically disrupt the polymeric lattice. The applied heat provides the activation energy required to accelerate the ligand exchange.

  • Preparation: In a dry, inert-gas flushed vial (nitrogen or argon), weigh the required amount of Pr₃SnF.

  • Solvent Addition: Add anhydrous DMSO (or DMSO-d₆ for NMR) at a ratio of at least 5 mL per gram of Pr₃SnF.

  • Thermal Agitation: Place the vial in an ultrasonic bath heated to 45°C. Sonicate for 15–20 minutes. The mechanical cavitation combined with heat accelerates the nucleophilic attack of DMSO on the tin centers.

  • Validation (Visual): Inspect the vial. The mixture must be optically clear with no light scattering (Tyndall effect). If cloudy, add an additional 10% volume of DMSO and sonicate for 5 more minutes.

  • Co-solvent Dilution (Optional): Once a clear adduct solution is formed, you may slowly dilute the mixture with a secondary solvent like THF or DCM. Self-Validation: If precipitation occurs during dilution, the secondary solvent has displaced the DMSO; you must increase the DMSO fraction.

ProtocolAWorkflow S1 Step 1: Weigh Pr3SnF (Inert Atmosphere) S2 Step 2: Add Anhydrous DMSO (Primary Lewis Base) S1->S2 S3 Step 3: Sonicate at 45°C (15-20 mins) S2->S3 S4 Step 4: Visual Validation (Ensure Optical Clarity) S3->S4 S5 Step 5: Add Secondary Solvent (THF/DCM - Optional) S4->S5 If downstream compatible

Caption: Step-by-step workflow for the dissolution of Pr3SnF using coordinating Lewis base solvents.

Protocol B: Fluorous Biphase System (FBS) Extraction

Use this protocol if you are trying to remove Pr₃SnF as a byproduct from an organic reaction mixture.

Causality Note: Because Pr₃SnF is insoluble in standard organics, it can be driven into a fluorous phase, allowing your non-fluorinated target compound to remain in the organic phase.

  • Biphasic Setup: To your crude reaction mixture (dissolved in an organic solvent like toluene or ethyl acetate), add an equal volume of a fluorous solvent (e.g., perfluorohexane).

  • Agitation: Vigorously stir the biphasic mixture for 30 minutes at room temperature. The Pr₃SnF will partition into the fluorous layer due to fluorophilic interactions.

  • Separation: Transfer the mixture to a separatory funnel and allow the layers to resolve. The fluorous layer (typically the bottom layer due to high density) will contain the Pr₃SnF.

  • Validation: Drain the fluorous layer. Run a TLC or GC-MS on the remaining organic layer to ensure the complete absence of tin species. Repeat the extraction if tin traces remain.

References

  • "Direct Gas Thickener", IntechOpen.
  • "Enhanced Oil Recovery Processes", AquaEnergy Expo Knowledge Hub.
  • "Fluorous Solvents", Tokyo Chemical Industry Co., Ltd. (APAC).
  • "Hydrolysis vs dismutation in diorganostannate salts", ResearchGate.
  • "Water-Soluble Organotin Compounds – Syntheses, Structures and Reactivity towards Fluoride Anions in Water", ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Purification and Recrystallization of Tripropyltin Fluoride (TPTF)

Welcome to the Technical Support Center for organometallic purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organometallic purification. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying Tripropyltin Fluoride (TPTF).

Unlike standard organic molecules, organotin fluorides do not behave as discrete monomers in the solid state. Instead, the propensity of the tin atom to expand its coordination sphere allows it to form intermolecular bridge bonds with the highly electronegative fluorine atoms of adjacent molecules. This results in a robust, one-dimensional polymeric network (Sn–F–Sn)[1]. This transient polymeric chain renders TPTF highly insoluble in most common organic solvents and water[2], making standard purification techniques ineffective.

Below, you will find field-proven, self-validating protocols, solvent selection data, and a comprehensive Q&A troubleshooting guide to ensure high-yield, high-purity TPTF recovery.

Data Presentation: Solvent Selection Matrix for TPTF

Because of its polymeric nature, selecting the right solvent system is the most critical step in TPTF purification. The table below summarizes the solvating mechanisms and practical applications of various solvent classes.

Solvent SystemSolvating MechanismTPTF SolubilityPractical Application in Workflow
Water / Aqueous Brine Highly polar; cannot disrupt the covalent Sn-F-Sn lattice.Insoluble Used as a wash to remove inorganic salts (e.g., KCl, KBr) from precipitated TPTF.
Hexane / Light Alkanes Non-polar; interacts weakly with the propyl arms but cannot break the Sn-F bridge[1].Poor (< 1 mg/mL at RT)Ideal for washing non-polar organic impurities away from the solid TPTF filter cake.
THF / Methanol (3:1) Cooperative disruption: THF (Lewis base) coordinates to Sn; MeOH (H-bond donor) solvates F.Excellent (at reflux)Primary recrystallization solvent. Temporarily breaks the polymer chain for dissolution.
Dichloromethane (DCM) Moderate polarity; lacks the specific coordination ability to disrupt the Sn-F bond.Poor Not recommended for recrystallization; leads to product loss and poor purity.
Optimized Experimental Protocols
Protocol A: Quantitative Precipitation via Halide Exchange

Because TPTF is highly insoluble, the most efficient primary purification method is quantitative precipitation directly from the reaction mixture[2].

KF_Precipitation A Reaction Mixture (Contains R3SnX) B Add Aqueous KF (1M Solution) A->B C Halide Exchange (X replaced by F) B->C D Polymerization (Sn-F-Sn Formation) C->D E Precipitation (Insoluble TPTF) D->E F Vacuum Filtration (Isolate TPTF) E->F

Mechanism of TPTF isolation via aqueous potassium fluoride (KF) precipitation.

Step-by-Step Methodology:

  • Reaction Quenching & Dilution: Cool the crude reaction mixture containing tripropyltin halides to 0–5 °C. Dilute the mixture with a non-polar organic solvent (e.g., diethyl ether or hexane) to a ratio of 1:5 (crude:solvent).

    • Causality: Non-polar solvents drastically decrease the solubility of the resulting TPTF, forcing the equilibrium toward complete precipitation.

  • Fluorination: Vigorously stir the mixture and slowly add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 1M–2M)[3].

    • Causality: The high concentration of aqueous F⁻ drives the thermodynamic exchange of the heavier halide (Cl/Br/I) for fluoride, while the aqueous phase keeps the resulting inorganic salts (KCl/KBr) dissolved.

  • Maturation: Allow the biphasic mixture to stir vigorously for 2 to 4 hours at room temperature.

    • Causality: Extended kinetic mixing is required to ensure complete conversion across the biphasic boundary and to allow the Sn-F-Sn polymeric chains to fully assemble into a filterable solid.

  • Isolation: Filter the entire mixture through a sintered glass funnel. Wash the filter cake sequentially with deionized water (to remove residual KF and inorganic salts) and cold hexane (to remove organic impurities).

  • Self-Validation Check: Take a small aliquot of the organic filtrate, concentrate it, and analyze via ¹¹⁹Sn NMR. The absence of a signal around +150 ppm (typical for trialkyltin chlorides) confirms complete conversion and precipitation of the fluoride[4].

Protocol B: Advanced Recrystallization via Polymer Disruption

If ultra-high purity is required (e.g., for downstream pharmaceutical synthesis), the precipitated TPTF must be recrystallized by temporarily breaking its polymeric structure.

TPTF_Mechanism A Crude TPTF (Polymeric Sn-F-Sn) B Add Coordinating Solvent (Hot THF/MeOH) A->B C Chain Disruption (Solvated Monomers) B->C D Hot Filtration (Remove Impurities) C->D E Cooling & Anti-Solvent (Promote Re-association) D->E F Pure TPTF Crystals (Re-polymerized) E->F

Workflow of TPTF recrystallization via reversible Sn-F-Sn polymeric chain disruption.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mixed solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) in a 3:1 volumetric ratio.

  • Thermal Disruption: Suspend the crude TPTF in the solvent mixture (approx. 20 mL per gram of TPTF) in a round-bottom flask. Heat the suspension to a gentle reflux (approx. 65 °C) under an inert Argon atmosphere.

    • Causality: The combination of thermal energy, the Lewis basicity of THF (coordinating to the Sn center), and the hydrogen-bonding capacity of MeOH (solvating the F atom) cooperatively disrupts the Sn-F-Sn polymeric lattice, allowing the TPTF to dissolve as solvated monomers.

  • Hot Filtration: Rapidly filter the hot, clear solution through a pre-heated fritted funnel.

    • Causality: This removes any insoluble organotin oxides or highly cross-linked impurities that did not dissolve.

  • Controlled Re-polymerization: Transfer the filtrate to a clean flask and allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Causality: Slow cooling gradually reduces the solvent's kinetic energy. As the coordinating solvents lose their grip, the thermodynamically favored Sn-F-Sn bridges re-form, yielding highly pure, crystalline TPTF.

  • Self-Validation Check: Perform FT-IR spectroscopy on the dried crystals. A sharp, distinct peak in the 500–600 cm⁻¹ region confirms the presence of the Sn–F covalent/polymeric bond, ensuring the structural integrity of the recrystallized product[5].

Troubleshooting Guides & FAQs

Q: Why did my reaction mixture form a thick, unfilterable emulsion after adding aqueous KF? A: Organotin compounds exhibit mild surfactant-like properties due to their hydrophobic alkyl arms and polar tin-halide heads. The vigorous mixing required for the biphasic KF wash often leads to stubborn emulsions. Solution: Do not attempt to separate the phases in a separatory funnel immediately. Instead, filter the entire biphasic emulsion through a tightly packed pad of Celite®[3]. The insoluble TPTF will be trapped on the Celite, breaking the emulsion, and the liquid phases will pass through cleanly. You can then recover the TPTF by washing the Celite pad with hot THF/MeOH (as detailed in Protocol B).

Q: Can I use standard silica gel chromatography to purify TPTF instead of recrystallization? A: No. Due to its polymeric Sn-F-Sn structure, TPTF is highly insoluble in standard chromatography eluents (like hexane/ethyl acetate). If loaded onto a silica column, it will immediately precipitate on the column head, blocking solvent flow and ruining the separation. Chromatography (specifically KF-impregnated silica) is used to remove trace organotin fluorides from organic products, not to purify the organotin itself[2].

Q: My TPTF crystals have a lower melting point than expected and appear slightly yellow. What is the likely contaminant? A: The most common contaminants are unreacted tripropyltin halides or hexapropyldistannoxane (formed via hydrolysis). Solution: Ensure your KF wash is thorough to drive the halide exchange to completion. To prevent distannoxane formation, avoid prolonged exposure to basic aqueous conditions, and ensure your recrystallization cooling phase is conducted under strictly anhydrous conditions.

Q: I am trying to dissolve TPTF in pure hexane for a reaction, but it won't go into solution even at reflux. Why? A: While some specialized semi-fluorinated trialkyltin compounds can act as thickeners in light alkanes by forming transient networks[6], standard TPTF lacks the necessary fluorinated side-chains to overcome the strong Sn-F-Sn crystal lattice energy in pure non-polar solvents. You must use a coordinating co-solvent (like THF or a trace amount of an amine) to break the polymer chain and achieve solubility.

References
  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis. Chemical Reviews - ACS Publications. URL: [Link]

  • Application of Thickeners in Supercritical Carbon Dioxide EOR and Fracturing: A Review. Energy & Fuels - ACS Publications. URL: [Link]

  • Novel CO2-Thickeners for Improved Mobility Control Final Report. Office of Scientific and Technical Information (OSTI). URL: [Link]

  • Ingrid Verbruggen's Research Works (NMR Characterization of Organotins). Vrije Universiteit Brussel. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Organotin Removal &amp; Fluorotripropylstannane Byproducts

Welcome to the Technical Support Center for organotin purification. Tripropyltin reagents are powerful tools in cross-coupling and radical chemistry, but their high toxicity and non-polar nature make product purification...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organotin purification. Tripropyltin reagents are powerful tools in cross-coupling and radical chemistry, but their high toxicity and non-polar nature make product purification a perennial challenge in drug development.

The industry standard for removing these residues involves treating the crude mixture with aqueous Potassium Fluoride (KF). This converts soluble tripropyltin halides into fluorotripropylstannane ( Pr3​SnF ) . Because the Sn-F bond is highly polarized, it forms intermolecular Sn-F-Sn bridges, resulting in an insoluble coordination polymer that can be filtered out[1]. However, researchers frequently encounter emulsions, incomplete precipitation, and persistent trace contamination. This guide provides causality-driven troubleshooting and self-validating protocols to achieve parts-per-million (ppm) tin clearance.

G A Soluble Tripropyltin Reaction Mixture B 1M Aqueous KF Wash (Halide Exchange) A->B C Sn-F-Sn Polymerization (Causality: Polarized Bonds) B->C F⁻ displaces X⁻ D Fluorotripropylstannane (Insoluble Pr3SnF) C->D E Celite Filtration (Emulsion Breaking) D->E F Tin-Depleted Organic Phase E->F

Workflow of tripropyltin halide conversion to insoluble fluorotripropylstannane via KF wash.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does fluorotripropylstannane form an unbreakable emulsion during the KF wash? Causality: The rapid precipitation of polymeric Pr3​SnF creates fine, suspended particulate matter at the aqueous-organic interface. These solid particles act as Pickering emulsion stabilizers—they physically block the two liquid phases from coalescing. Solution: Do not rely on gravity or extended waiting times. You must introduce a physical barrier. Filter the entire biphasic emulsified mixture through a tightly packed pad of Celite. The Celite traps the fine fluorotripropylstannane particulates, instantly breaking the emulsion and allowing the filtrate to separate cleanly in the funnel[1].

Q2: I successfully filtered the fluorotripropylstannane precipitate, but NMR still shows 5-10% tripropyltin contamination. Why? Causality: While Pr3​SnF is highly insoluble, the KF wash only targets halogenated tin species (e.g., Pr3​SnCl ). Trace amounts of unreacted tripropyltin starting materials or non-halogenated byproducts (like hexapropylditin) do not undergo fluoride exchange and remain soluble in the organic phase. Solution: Transition from liquid-liquid extraction to solid-phase sequestration. Purify the crude material using a KF-impregnated silica gel column. The fluoride-doped stationary phase strongly retains residual tin species through Lewis acid-base interactions, dropping tin levels to <30 ppm[2].

Q3: Are there "tin-free" workup alternatives that avoid aqueous waste streams entirely? Causality: Yes. Liquid-liquid extraction can be bypassed by directly applying the concentrated crude mixture to a stationary phase composed of 10% w/w finely ground KF and 90% w/w flash silica. This in-situ fluorination immobilizes the tin directly on the column, simplifying waste management and preventing product loss in aqueous layers[2].

DecisionTree Q1 High Tin Residue Detected? Q2 Was a KF wash performed? Q1->Q2 A1 Perform 1M aq. KF Wash Filter Pr3SnF via Celite Q2->A1 No Q3 Is an interfacial emulsion present? Q2->Q3 Yes Q4 Are residues still >100 ppm? A1->Q4 A2 Add Brine & Filter Entire Biphasic Mixture Q3->A2 Yes Q3->Q4 No A2->Q4 A3 Purify via 10% w/w KF-Silica Chromatography Q4->A3 Yes

Decision matrix for troubleshooting and eliminating residual organotin byproducts.

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Aqueous KF Wash & Emulsion Breaking

This protocol utilizes Le Chatelier's principle and physical filtration to force the complete precipitation and removal of fluorotripropylstannane.

  • Dilution: Dilute the completed reaction mixture with a non-polar organic solvent (e.g., diethyl ether or hexanes, 10 mL per mmol of tin). Causality: Decreasing the polarity of the organic phase dramatically lowers the solubility of the forming Pr3​SnF polymer.

  • Fluoride Exchange: Add an equal volume of 1M aqueous KF solution. Vigorously stir or shake the mixture for 30–60 minutes.

    • Validation Checkpoint: A thick, white precipitate must form at the biphasic interface. If the interface is completely clear, the tin species present are not halogenated[3].

  • Emulsion Disruption: If an emulsion forms, add 10 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous layer[1].

  • Filtration: Do not attempt to separate the layers in a funnel yet. Filter the entire biphasic mixture through a tightly packed, 2-inch pad of Celite on a sintered glass funnel. Wash the pad with additional organic solvent.

    • Validation Checkpoint: The resulting filtrate in the collection flask must rapidly separate into two distinct, optically clear layers without any hazy interfacial webbing.

  • Phase Separation: Transfer the clear filtrate to a separatory funnel, isolate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Trace Tin Polishing via KF-Silica Chromatography

Standard silica gel relies on weak dipole interactions, which cannot arrest non-polar organotin species. This protocol creates a highly basic, fluoride-rich stationary phase for in-situ immobilization.

  • Stationary Phase Preparation: In a mortar, thoroughly grind 10g of anhydrous Potassium Fluoride (KF) with 90g of standard flash silica gel until completely homogenous. This 10% w/w mixture can be stored in a desiccator for months[2].

  • Column Packing: Dry-pack the KF-silica mixture into a chromatography column. Causality: Dry-packing prevents the premature dissolution and elution of the KF salt that would occur if slurried in a highly polar solvent.

  • Sample Loading: Dissolve the crude, concentrated product in a minimal amount of non-polar eluent and load it onto the column.

  • Elution: Elute the column with your standard solvent system. As the mobile phase travels, residual soluble tin species undergo in-situ halide exchange, polymerize into Pr3​SnF , and covalently anchor to the stationary phase[2].

    • Validation Checkpoint: Monitor fractions via TLC (using an iodine or KMnO4​ stain). The organotin impurities will remain permanently immobilized at the baseline ( Rf​=0 ), while your target product elutes cleanly.

Part 3: Quantitative Data Presentation

The following table summarizes the field-proven efficacy of various organotin removal strategies. Relying solely on liquid-liquid extraction is generally insufficient for pharmaceutical-grade purity.

Purification StrategyMechanistic CausalityTypical Residual TinOptimal Application
Aqueous KF Wash Halide exchange & Sn-F-Sn polymerization1,000 - 5,000 ppmInitial bulk removal of stoichiometric tripropyltin halides[3].
Liquid-Liquid Extraction (MeCN/Pentane) Polarity-driven phase partitioning> 25 mol%Non-polar products lacking heteroatoms; highly inefficient for complex APIs[4].
K2​CO3​ /Silica Chromatography Lewis acid-base retention< 50 ppmAcid-sensitive products; serves as an excellent secondary purification step[1].
KF-Silica Chromatography In-situ fluorination & stationary phase immobilization< 30 ppmFinal polishing step for pharmaceutical intermediates requiring micro-analytical purity[2].

References

  • Chemical Communications (RSC Publishing). "KF– Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Available at:[Link]

  • Google Patents (EP2662379A1). "Recycling of organotin compounds.

Sources

Optimization

Technical Support Center: Prevention of Moisture Degradation of Fluorotripropylstannane

This technical support guide is designed for researchers, scientists, and drug development professionals who handle fluorotripropylstannane. Its purpose is to provide in-depth, field-proven insights into the prevention o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who handle fluorotripropylstannane. Its purpose is to provide in-depth, field-proven insights into the prevention of moisture-induced degradation during storage and handling. The information herein is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.

Introduction: The Challenge of Storing Fluorotripropylstannane

Fluorotripropylstannane ((C₃H₇)₃SnF) is a valuable organotin reagent in various synthetic applications. However, its utility is intrinsically linked to its purity, which is threatened by its sensitivity to moisture. The Sn-F bond is susceptible to hydrolysis, a reaction that consumes the active reagent and introduces impurities, primarily hydroxytripropylstannane ((C₃H₇)₃SnOH) and its dehydration product, bis(tripropyltin) oxide ([(C₃H₇)₃Sn]₂O). These byproducts can significantly impact reaction yields, catalyst activity, and the overall success of your research. This guide provides a comprehensive framework for mitigating these risks through proper storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: Why is fluorotripropylstannane so sensitive to moisture?

A1: The tin-fluorine (Sn-F) bond in fluorotripropylstannane is polarized, with the tin atom being electrophilic and the fluorine atom being electronegative. Water molecules, acting as nucleophiles, can attack the electron-deficient tin center, leading to the cleavage of the Sn-F bond and the formation of a new tin-oxygen (Sn-O) bond. This process, known as hydrolysis, is a common reactivity pathway for organotin halides.[1][2]

Q2: What are the primary degradation products I should be concerned about?

A2: The initial hydrolysis product is hydroxytripropylstannane ((C₃H₇)₃SnOH). This compound can then undergo a condensation reaction, particularly with heat, to form bis(tripropyltin) oxide ([(C₃H₇)₃Sn]₂O) and water. The presence of these impurities can alter the reactivity of your fluorotripropylstannane and interfere with your experiments.

Q3: How can I visually tell if my fluorotripropylstannane has degraded?

A3: Pure fluorotripropylstannane should be a clear, colorless liquid or a low-melting solid. The hydrolysis products, hydroxytripropylstannane and bis(tripropyltin) oxide, are often white solids or may form a cloudy suspension or precipitate in the liquid. Any deviation from a clear, colorless appearance is a strong indicator of moisture contamination and degradation.

Q4: What is the ideal storage temperature for fluorotripropylstannane?

A4: While a specific optimal storage temperature for fluorotripropylstannane is not widely published, for air- and moisture-sensitive reagents, storage in a cool, dry place is recommended.[3][4][5] A refrigerator (2-8 °C) is a suitable location, provided the container is properly sealed to prevent moisture ingress. For long-term storage, some similar organometallic compounds are stored in a freezer.[6] Always consult the supplier's safety data sheet (SDS) for any specific temperature recommendations.

Q5: Can I store fluorotripropylstannane under nitrogen or argon?

A5: Absolutely. Storing fluorotripropylstannane under a dry, inert atmosphere is the most critical step in preventing moisture degradation. Both nitrogen and argon are suitable for this purpose. The inert gas displaces air and, more importantly, atmospheric moisture from the headspace of the container.[7]

Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a question-and-answer formatted guide to troubleshoot common issues related to fluorotripropylstannane degradation.

Problem/Observation Potential Cause Recommended Action & Scientific Rationale
Cloudiness or white precipitate in the container. Moisture contamination leading to the formation of insoluble hydrolysis products like hydroxytripropylstannane or bis(tripropyltin) oxide.Action: The reagent is likely compromised. It is not recommended for use in sensitive reactions. Consider purification by distillation under inert atmosphere if the quantity is significant and you have the appropriate equipment. Rationale: The presence of these impurities indicates that a significant portion of the active reagent has been consumed. Using the degraded material will lead to inaccurate stoichiometry and potential side reactions.
Inconsistent or poor results in my reaction. Partial degradation of the fluorotripropylstannane, leading to a lower concentration of the active reagent than assumed.Action: Before use, analyze the purity of the reagent using techniques like ¹⁹F NMR, ¹¹⁹Sn NMR, or GC-MS. This will allow you to determine the actual concentration and adjust your reaction stoichiometry accordingly. Rationale: Quantitative analysis is crucial for reproducibility. Assuming 100% purity of a potentially degraded reagent is a common source of experimental failure.
The septum on my storage bottle appears swollen or discolored. Permeation of solvent vapors or moisture through the septum material.Action: Replace the septum with a new, dry one under a positive pressure of inert gas. For long-term storage, consider transferring the reagent to a vessel with a more robust sealing mechanism, such as a glass stopcock or a Sure/Seal™ type bottle. Rationale: Septa are permeable to some extent and can be a weak point for moisture entry over time. Using high-quality septa and minimizing punctures can help, but for long-term storage, more secure sealing methods are preferable.

Analytical Protocols for Purity Assessment

To ensure the quality of your fluorotripropylstannane, it is advisable to perform a purity check, especially if the container has been opened previously or stored for an extended period.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for assessing the purity of fluorotripropylstannane and identifying degradation products.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine-containing species. Pure fluorotripropylstannane will exhibit a single resonance. The appearance of new signals, likely at a different chemical shift, would indicate the formation of fluoride ions or other fluorine-containing byproducts. The chemical shift range for fluorine is very wide, which often allows for clear separation of signals.[8][9][10][11]

  • ¹¹⁹Sn NMR: Tin NMR is highly sensitive to the coordination environment of the tin atom. The chemical shift of the tin nucleus in fluorotripropylstannane will be distinct from that in its hydrolysis products (hydroxide or oxide). This can provide a quantitative measure of the extent of degradation.[12][13][14][15]

  • ¹H NMR: While less direct for observing the Sn-F bond, ¹H NMR can reveal the presence of the hydrolysis product, hydroxytripropylstannane, by the appearance of a characteristic O-H proton signal. The chemical shifts of the propyl groups may also be slightly different between the parent compound and its degradation products.[16][17][18][19][20]

Expected ¹H NMR Chemical Shifts for Tripropyltin Moieties:

  • -CH₂-Sn: ~0.8 - 1.2 ppm (triplet)

  • -CH₂-CH₂-Sn: ~1.4 - 1.7 ppm (sextet)

  • CH₃-CH₂-: ~0.9 - 1.0 ppm (triplet)

Note: These are approximate ranges and can vary based on the solvent and the specific tin species.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to detect the presence of the key functional groups in the degradation products.

  • Hydroxytripropylstannane ((C₃H₇)₃SnOH): Look for a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration.[21]

  • Bis(tripropyltin) oxide ([(C₃H₇)₃Sn]₂O): The presence of a strong absorption band around 770 cm⁻¹ is indicative of the Sn-O-Sn asymmetric stretching vibration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive technique for separating and identifying volatile compounds. It can be used to assess the purity of fluorotripropylstannane and detect volatile degradation products or impurities.[22][23]

Step-by-Step Protocol for Proper Storage

This protocol outlines the best practices for storing fluorotripropylstannane to minimize moisture degradation.

Materials:

  • Fluorotripropylstannane in its original container (preferably a Sure/Seal™ bottle or equivalent)

  • Dry, inert gas (nitrogen or argon) with a regulator and tubing

  • Schlenk line or glovebox (optional, but highly recommended)

  • Proper personal protective equipment (PPE): safety goggles, lab coat, and compatible gloves.

Procedure:

  • Initial Inspection: Upon receiving, inspect the container for any signs of damage to the seal. If the seal is compromised, the reagent should be considered suspect.

  • Inert Atmosphere Storage:

    • Ideal Method (Glovebox): If available, store the fluorotripropylstannane inside a glovebox with a dry, inert atmosphere. This provides the most secure protection against moisture.

    • Standard Method (Inert Gas Blanket): If a glovebox is not available, ensure the container is stored under a positive pressure of dry nitrogen or argon. If the reagent is in a bottle with a septum, this can be achieved by carefully piercing the septum with a needle connected to a regulated inert gas line to backfill the headspace.

  • Container Sealing:

    • Ensure the cap is tightly sealed after each use.

    • For bottles with septa, wrap the cap and septum with Parafilm® or electrical tape to provide an additional barrier against atmospheric moisture.

  • Storage Location and Temperature:

    • Store the container in a designated, well-ventilated cabinet for reactive chemicals.

    • Store in a cool, dry place. A refrigerator (2-8 °C) is generally suitable. Avoid storing at room temperature for extended periods.

  • Labeling:

    • Clearly label the container with the date received and the date first opened. This helps track the potential for degradation over time.

Visualization of the Storage Workflow

The following diagram illustrates the decision-making process for the proper storage of fluorotripropylstannane.

StorageWorkflow cluster_storage Fluorotripropylstannane Storage Protocol start Receive Fluorotripropylstannane inspect Inspect Container Seal start->inspect seal_ok Seal Intact? inspect->seal_ok seal_bad Seal Compromised seal_ok->seal_bad No storage_decision Select Storage Method seal_ok->storage_decision Yes contact_supplier Contact Supplier/Consider Purification seal_bad->contact_supplier glovebox Store in Glovebox storage_decision->glovebox Glovebox Available inert_gas Store under Inert Gas Blanket storage_decision->inert_gas No Glovebox seal_container Tightly Seal and Wrap Cap glovebox->seal_container inert_gas->seal_container storage_location Store in Cool, Dry, Ventilated Area seal_container->storage_location label_container Label with Dates storage_location->label_container end Properly Stored label_container->end

Caption: Workflow for proper storage of fluorotripropylstannane.

References

  • Sigma-Aldrich, Safety Data Sheet.
  • Raman fingerprints for unambiguous identification of organotin compounds. PubMed, [Link]

  • Raman spectrum of organotin compounds of the sword 70.652. ResearchGate, [Link]

  • Triphenyltin hydroxide. PubChem, [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison, [Link]

  • Fluorine NMR. University of California, Santa Barbara, [Link]

  • Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. The Royal Society of Chemistry, [Link]

  • Introduction to organotin chemistry - and applications. Gelest, Inc., [Link]

  • 19Flourine NMR. University of Ottawa, [Link]

  • A Review of Non-Destructive Raman Spectroscopy and Chemometric Techniques in the Analysis of Cultural Heritage. MDPI, [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, [Link]

  • 19F NMR relaxation studies of fluorosubstituted tryptophans. PMC - NIH, [Link]

  • (Sn) Tin NMR. University of Ottawa, [Link]

  • Effects of Toxic Organotin Compounds on Bacteria Investigated by Micro-Raman Spectroscopy. ResearchGate, [Link]

  • Table of characteristic proton NMR chemical shifts. University of California, Los Angeles, [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder, [Link]

  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. MDPI, [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed, [Link]

  • Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent, [Link]

  • Synthetic, 119Sn NMR Spectroscopic, Electrochemical, and Reactivity Study of Organotin A3 Corrolates Including Chiral and Ferrocenyl Derivatives. ACS Figshare, [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps, [Link]

  • Synthetic, >119>Sn NMR spectroscopic, electrochemical, and reactivity study of organotin A>3> corrolates including chiral and ferrocenyl derivatives. Technion, [Link]

  • Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions (RSC Publishing), [Link]

  • Raman Spectroscopy to Monitor Post-Translational Modifications and Degradation in Monoclonal Antibody Therapeutics. PMC - NIH, [Link]

  • Analysis of organotin compounds. ALS global, [Link]

  • ATR-FTIR spectra of (a) the hydroxyl group region, (b) other... ResearchGate, [Link]

  • HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. ResearchGate, [Link]

  • Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance. PMC - NIH, [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe, [Link]

  • FTIR-spectra of samples of the initial tin oxy-hydroxide as well as... ResearchGate, [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Catalyst Deactivation with Fluorotripropylstannane (Pr3SnF)

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing transition-metal catalyst deactivation when utilizing fluorotripropylsta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing transition-metal catalyst deactivation when utilizing fluorotripropylstannane (Pr3SnF) in cross-coupling methodologies.

Overview & Mechanistic Background

Fluorotripropylstannane (Pr3SnF) is a specialized organotin reagent. Unlike its chloride or bromide counterparts, trialkyltin fluorides exhibit unique structural behaviors. The highly electronegative fluoride atoms form strong intermolecular bridges between tin centers, resulting in [1].

This polymeric nature renders Pr3SnF [2]. When utilized in palladium-catalyzed cross-coupling reactions, this insolubility is the primary culprit behind catalyst deactivation. The solid Sn-F matrix physically encapsulates the active Pd(0) species (passivation). Furthermore, the slow transmetalation kinetics caused by the stable Sn-F bonds leave the Pd(II) intermediate vulnerable to off-cycle degradation, ultimately precipitating as inactive "Pd black."

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn black immediately after adding Pr3SnF? A: The black precipitate is Pd black, indicating severe catalyst deactivation. Because Pr3SnF forms insoluble polymeric chains, the transmetalation step is kinetically starved. The stalled Pd(II) complex undergoes premature reductive elimination or disproportionation. To fix this, you must break the Sn-F-Sn bridges to generate monomeric, reactive stannane species.

Q: Can I just increase the palladium catalyst loading to push the reaction forward? A: No. Increasing catalyst loading without addressing the insolubility of Pr3SnF will only result in more Pd black. The unreacted polymeric Pr3SnF will continue to passivate the new catalyst surface. You must alter the solvent system or add chain-breaking additives to solubilize the stannane.

Q: What is the causality behind using LiCl as an additive? A: Lithium chloride acts as a polymeric chain disruptor. The chloride ions competitively coordinate to the tin centers, breaking the stable intermolecular Sn-F-Sn bridges. This shifts the equilibrium from an insoluble polymer to a soluble, monomeric Pr3Sn(F)(Cl)⁻ ate-complex, which undergoes rapid transmetalation with the Pd catalyst, restoring the catalytic cycle.

Troubleshooting Guide: Experimental Protocols

To ensure a self-validating experimental setup, researchers must monitor the reaction's homogeneity and strictly control the chemical environment.

Step-by-Step Methodology: Pr3SnF-Mediated Coupling
  • Pre-activation: In a rigorously degassed Schlenk flask, combine the Pd source (e.g., Pd2(dba)3) and a bulky, electron-rich bidentate ligand (e.g., dppf or XPhos).

    • Causality: The steric bulk prevents multimeric tin coordination, while the high electron density stabilizes the Pd(0) state against aggregation.

  • Additive Loading: Add 2.0–3.0 equivalents of anhydrous LiCl or CsF.

    • Self-Validation Check: Ensure the LiCl is flame-dried prior to use. Moisture will cause competitive hydrolysis of the stannane, leading to a cloudy white suspension. If the mixture turns cloudy before heating, discard and restart.

  • Solvent Selection: Suspend the mixture in a highly polar, aprotic solvent such as NMP or DMF.

    • Causality: These solvents possess the high dielectric constants necessary to solvate the resulting anionic ate-complexes.

  • Controlled Dosing: Dissolve the electrophile in the solvent. Then, using a syringe pump, add the Pr3SnF slowly over 1–2 hours at the reaction temperature (typically 80–100 °C).

    • Causality: Slow dosing ensures that the concentration of monomeric stannane remains low and steady, preventing localized supersaturation and precipitation that could coat the catalyst.

    • Self-Validation Check: Monitor the reaction color. A homogeneous yellow/orange solution confirms the stabilization of the active Pd species. An abrupt shift to an opaque black suspension indicates a failure in the solvent/additive ratio.

  • Work-up: Upon completion, cool the reaction. Since unreacted Pr3SnF and byproducts remain partially insoluble, filter the crude mixture through a pad of Celite® to [3] before proceeding with aqueous extraction.

Quantitative Data Presentation

The table below summarizes the impact of different ligand and additive systems on catalyst half-life and overall reaction yield when using Pr3SnF.

Ligand / Additive SystemSolventPr3SnF StateCatalyst Half-Life (t½)Yield (%)Visual Observation
PPh3 / NoneToluenePolymeric (Solid)< 10 mins< 5%Rapid Pd black formation.
PPh3 / LiCl (2 eq)THFPartially Soluble45 mins35%Sluggish reaction, partial precipitation.
dppf / LiCl (3 eq)DMFMonomeric (Ate-complex)> 8 hours88%Homogeneous yellow/orange solution.
XPhos / CsF (2 eq)NMPMonomeric (Ate-complex)> 12 hours94%Highly stable, complete conversion.

Visualizations

Mechanism Pd_Active Active Pd Catalyst Pr3SnF Fluorotripropylstannane (Pr3SnF) Pd_Active->Pr3SnF Encounters Polymer Sn-F Polymeric Network (Insoluble) Pr3SnF->Polymer Non-polar conditions Additives Polar Solvent / LiCl (Polymer Disruption) Pr3SnF->Additives Optimized conditions Passivation Catalyst Passivation (Pd Black Precipitation) Polymer->Passivation Physical encapsulation Monomer Monomeric Pr3SnF (Reactive) Additives->Monomer Breaks F-bridges Turnover Successful Transmetalation & Catalytic Turnover Monomer->Turnover Fast kinetics Turnover->Pd_Active Regeneration

Mechanistic pathways of Pd catalyst deactivation vs. successful turnover with Pr3SnF.

Workflow Step1 1. Pre-activation (Pd + Bulky Ligand) Step2 2. Additive Loading (Anhydrous LiCl) Step1->Step2 Step3 3. Solvent Addition (Polar Aprotic: DMF) Step2->Step3 Step4 4. Slow Dosing (Pr3SnF via Syringe) Step3->Step4 Step5 5. Filtration (Celite Pad) Step4->Step5

Step-by-step experimental workflow for minimizing catalyst deactivation.

References

  • Wikipedia Contributors. "Organotin chemistry." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fargeau-Bellassoued, A., et al. "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Fluorotripropylstannane vs. Tributyltin Fluoride: A Comprehensive Guide to Catalytic Efficiency

For researchers and drug development professionals working in organometallic synthesis, polymer cross-linking, and advanced materials, selecting the optimal organotin catalyst is a critical decision. While both fluorotri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working in organometallic synthesis, polymer cross-linking, and advanced materials, selecting the optimal organotin catalyst is a critical decision. While both fluorotripropylstannane (Tripropyltin Fluoride, TPTF) and tributyltin fluoride (TBTF) share a highly polarized Sn–F bond, their catalytic efficiencies diverge significantly in practice.

This guide objectively compares the performance of TPTF and TBTF, analyzing how subtle differences in alkyl chain length dictate solubility, electrophilicity, and ultimately, catalytic viability in complex reaction matrices.

Mechanistic Causality: The Role of the Sn–F Bond and Alkyl Chain Length

The catalytic utility of organotin fluorides stems from their unique structural dichotomy: they possess a highly polarized, reactive Sn–F bond, yet remain remarkably bench-stable compared to moisture-sensitive tin alkoxides [1]. This stability makes them excellent electrophiles for capturing catalytically generated intermediates (such as alkenylcopper species).

However, catalytic efficiency is not solely determined by the reactive center. The alkyl chain length surrounding the tin atom dictates the molecule's lipophilicity and its ability to form transient polymeric networks via intermolecular Sn–F bridges.

  • Tributyltin Fluoride (TBTF): The four-carbon butyl chains provide optimal lipophilicity. TBTF readily dissolves in non-polar solvents, hydrocarbons, and polymer matrices. In solution, the positively charged Sn atoms and negatively charged F atoms form Sn–F bridges, creating transient polymer chains that enhance viscosity and facilitate efficient cross-linking [2].

  • Fluorotripropylstannane (TPTF): The three-carbon propyl arms are too short to overcome the strong intermolecular lattice energy of the Sn–F bridges. Consequently, TPTF is largely insoluble in non-polar media (such as propane, butane, or supercritical CO₂), leading to poor dispersion and drastically reduced catalytic efficiency in homogeneous non-polar systems [2].

G N1 Organotin Fluoride (R3SnF) N2 Alkyl Chain Length (R) N1->N2 N3 Propyl (TPTF) Short chain N2->N3 N4 Butyl (TBTF) Optimal lipophilicity N2->N4 N5 Insoluble in non-polar media (Poor Catalytic Dispersion) N3->N5 Limits efficiency N6 Soluble in non-polar media (Efficient Sn-F Bridging) N4->N6 Maximizes efficiency

Effect of alkyl chain length on organotin fluoride solubility and catalytic bridging.

Quantitative Comparison of Catalytic Performance

To objectively evaluate these catalysts, we must look at their performance across two primary domains: organic synthesis (cross-coupling/stannylation) and polymer chemistry (polyurethane/coatings).

Table 1: Physicochemical and Catalytic Data Comparison
ParameterFluorotripropylstannane (TPTF)Tributyltin Fluoride (TBTF)
Molecular Formula C₉H₂₁FSnC₁₂H₂₇FSn
Molecular Weight 266.96 g/mol 309.05 g/mol
Solubility (Non-Polar Solvents) Insoluble (Propyl arms too short) [2]High (Forms transient polymers) [2]
Primary Catalytic Applications Limited (Primarily used as a biocide)Polyurethane foams, Paint cross-linking, Borylstannylation [1][3]
Borylstannylation Yield (Cu-cat) Poor (Due to aggregation/insolubility)Up to 68% (Perfect regioselectivity) [1]
Viscosity Enhancement (Hydrocarbons) Negligible2–10 fold increase (at 0.15 wt%) [2]
Mammalian Toxicity Very High (Shorter chain = higher toxicity) [4]High (Toxicity decreases with chain length) [4]

Experimental Workflows & Self-Validating Protocols

The following protocols demonstrate the practical application of TBTF in high-efficiency catalytic systems. TPTF is generally excluded from these specific workflows due to its failure to disperse in the required solvent systems.

Protocol A: Copper-Catalyzed Borylstannylation of Alkynes using TBTF

This protocol utilizes TBTF as an electrophile to capture catalytically generated alkenylcopper species. Causality Check: Why use TBTF instead of Tributyltin Methoxide? Tin alkoxides possess highly basic leaving groups that trigger unwanted alkynyl-copper side reactions. The less basic fluoride leaving group of TBTF retards these side reactions, driving the equilibrium toward the desired borylstannylated product [1].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with PCy₃–CuCl catalyst (4 mol%), bis(pinacolato)diboron (1.3 mmol), and TBTF (1.3 mmol).

  • Solvent Addition: Add 1 mL of anhydrous Toluene. Causality: Toluene is selected over highly polar solvents like DMF, which disrupt the necessary Cu-F interactions during the transmetalation step.

  • Substrate Introduction: Add the terminal alkyne (1.0 mmol) via microsyringe.

  • Reaction: Seal the tube and stir at 60 °C for 24 hours.

  • Validation (Self-Validating System): Quench the reaction with water, extract with ethyl acetate, and concentrate. Analyze the crude mixture via ¹¹⁹Sn and ¹¹B NMR.

    • Success Metric: The appearance of a distinct ¹¹⁹Sn doublet (coupled to fluorine if intermediate, or clean singlet for the final product) and a single ¹¹B peak indicates successful, regioselective syn-addition. Yields typically reach 50-68% [1].

G A Terminal Alkyne + (pin)B-B(pin) C Borylcopper Intermediate A->C Cu insertion B Cu-Catalyst (PCy3-CuCl) B->C Activates diboron D Alkenylcopper Species C->D Alkyne insertion E TBTF (Bu3SnF) Electrophilic Capture D->E Sn-F metathesis F cis-vic-boryl(stannyl)alkene (Product) E->F F-Cu elimination

Mechanism of Cu-catalyzed borylstannylation utilizing TBTF as an electrophile.

Protocol B: Viscosity and Cross-Linking Assay in Non-Polar Media

This protocol measures the catalytic efficiency of TBTF in promoting polymer network formation (e.g., in paint additives or polyurethane precursors) [3].

Step-by-Step Methodology:

  • Baseline Measurement: Measure the baseline kinematic viscosity of a non-polar hydrocarbon solvent (e.g., n-hexane or butane under pressure) using a capillary viscometer at 298 K.

  • Catalyst Introduction: Introduce 0.15 wt% of TBTF into the solvent under continuous magnetic stirring. Causality: TBTF does not require heating/cooling cycles to dissolve; its butyl arms naturally induce dissolution in light alkanes [2].

  • Equilibration: Allow the system to stir for 15 minutes to allow the Sn–F bridges to form transient polymeric chains.

  • Validation (Self-Validating System): Re-measure the viscosity.

    • Success Metric: A successful TBTF dispersion will yield a 2- to 10-fold increase in viscosity. Attempting this exact protocol with TPTF will result in precipitation and no measurable viscosity change, validating TBTF's superior efficiency in non-polar cross-linking environments [2].

Toxicity and Handling Considerations for Drug Development

For pharmaceutical researchers, the toxicity profile of a catalyst dictates its viability in scale-up and the rigor required for downstream purification (e.g., ICP-MS screening for heavy metals).

  • Structure-Toxicity Relationship: The toxicity of trialkyltin compounds decreases as the number of carbon atoms in the alkyl chain increases [4].

  • Impact: Because TPTF (C3) has a shorter alkyl chain than TBTF (C4), it is absorbed more readily through the gastrointestinal tract and exhibits higher mammalian toxicity [4]. Consequently, TBTF is not only more catalytically efficient but also presents a marginally more favorable safety profile for industrial handling, though both require stringent PPE, engineering controls, and rigorous trace-metal scavenging during drug API purification.

Conclusion

When comparing fluorotripropylstannane (TPTF) and tributyltin fluoride (TBTF) , the empirical data heavily favors TBTF for catalytic applications. While both share the reactive Sn–F bond, TPTF's short propyl chains render it insoluble in the non-polar environments required for advanced cross-linking and organometallic coupling. TBTF's optimal lipophilicity allows it to dissolve, form transient Sn–F bridged networks, and act as a highly efficient, bench-stable electrophile in complex syntheses.

References
  • Yoshida, H., et al. "Copper-Catalyzed Borylstannylation of Alkynes with Tin Fluorides." Hiroshima University.
  • "Direct Gas Thickener." IntechOpen.
  • "Tributyltin Fluoride Market Size, Analysis & Forecast 2023 - 2031." Transparency Market Research.
  • "Tin and organotin compounds (EHC 15, 1980)." INCHEM.
Comparative

comparing reactivity of tripropyltin fluoride and tripropyltin chloride

Comprehensive Comparison Guide: Reactivity of Tripropyltin Fluoride vs. Tripropyltin Chloride As a Senior Application Scientist, selecting the appropriate organotin halide for synthetic workflows or drug development requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Reactivity of Tripropyltin Fluoride vs. Tripropyltin Chloride

As a Senior Application Scientist, selecting the appropriate organotin halide for synthetic workflows or drug development requires a rigorous understanding of molecular structure and its direct impact on reactivity. While tripropyltin fluoride (TPTF) and tripropyltin chloride (TPTC) share the same tripropyltin moiety, their distinct halogen ligands dictate fundamentally different physicochemical behaviors, solubility profiles, and reaction kinetics.

This guide provides an objective, data-driven comparison of TPTF and TPTC, detailing the mechanistic causality behind their reactivity and providing validated experimental protocols for comparative analysis.

Mechanistic Basis of Reactivity: Monomer vs. Polymer

The divergence in reactivity between TPTC and TPTF is rooted in their structural states at ambient conditions.

Tripropyltin Chloride (TPTC): The Monomeric Electrophile TPTC exists as a discrete monomeric molecule. The chloride leaving group is relatively large and less electronegative than fluorine, preventing the formation of strong intermolecular bonds. Consequently, TPTC is a liquid at room temperature (-23.5 °C melting point)[1] and acts as a strong Lewis acid. The tin center is highly electrophilic and sterically accessible, making it highly susceptible to rapid nucleophilic substitution[2].

Tripropyltin Fluoride (TPTF): The Polymeric Network In stark contrast, TPTF forms a transient polymeric lattice. The high electronegativity and small atomic radius of the fluorine atom allow it to coordinate with the positively charged tin atom of an adjacent molecule, creating stable intermolecular Sn–F–Sn bridges[3]. This supramolecular assembly renders TPTF a solid at room temperature (275 °C melting point)[1]. The polymeric nature drastically reduces its solubility in non-polar organic solvents and sterically shields the tin center, significantly attenuating its reactivity[3][4].

G cluster_0 Tripropyltin Chloride (TPTC) cluster_1 Tripropyltin Fluoride (TPTF) N1 Monomeric Structure N2 Strong Lewis Acid N1->N2 N3 Rapid Substitution N2->N3 N4 Sn-F-Sn Polymer Bridging N5 Reduced Solubility N4->N5 N6 Attenuated Reactivity N5->N6

Figure 1: Mechanistic divergence in reactivity between TPTC and TPTF based on structural states.

Comparative Performance Data

To objectively evaluate these compounds, their critical physicochemical properties and reactivity metrics are summarized below. The stark contrast in melting points and solubility directly dictates their utility in laboratory settings.

PropertyTripropyltin Chloride (TPTC)Tripropyltin Fluoride (TPTF)
Chemical Formula (C3H7)3SnCl(C3H7)3SnF
Physical State (RT) Colorless LiquidSolid (Flat prisms)
Melting Point -23.5 °C275 °C
Structural State MonomericPolymeric (Sn-F-Sn bridges)
Solubility (Non-polar) High (Miscible in hexane, THF)Very Low (Insoluble in hexane)
Lewis Acidity StrongWeak (Auto-coordinated)
Nucleophilic Substitution Rapid, quantitative yieldSlow, requires harsh conditions
Primary Application Synthesis intermediate, GC-MS standardControlled-release biocide

Experimental Validation: Comparative Alkylation Assay

To empirically validate the reactivity differences, the following self-validating protocol utilizes a Grignard alkylation workflow. This assay measures the kinetic bottleneck introduced by TPTF's polymeric lattice versus TPTC's accessible monomeric state.

Objective

Quantify the rate of nucleophilic substitution of TPTC and TPTF using phenylmagnesium bromide (PhMgBr).

Step-by-Step Methodology
  • Preparation & Solvation:

    • Under an inert argon atmosphere, place equimolar amounts (10 mmol) of TPTC and TPTF into separate, dry Schlenk flasks.

    • Add 50 mL of anhydrous tetrahydrofuran (THF) to each flask.

    • Causality Note: TPTC will dissolve completely to form a homogeneous solution. TPTF will remain largely as a heterogeneous suspension due to the high energy barrier required to disrupt the Sn-F-Sn polymer chains.

  • Nucleophilic Addition:

    • Chill both flasks to 0 °C using an ice bath to control the exothermic Grignard reaction.

    • Slowly add 12 mmol of PhMgBr (1.0 M in THF) dropwise to each flask over 5 minutes.

  • Time-Course Sampling:

    • Extract 1 mL aliquots from each reaction vessel at 10, 30, and 60 minutes.

    • Immediately quench each aliquot in 2 mL of saturated aqueous NH4Cl to halt the reaction.

  • Extraction & Derivatization:

    • Extract the organic layer using 2 mL of hexane.

    • To ensure unreacted organotin precursors are volatile enough for chromatographic analysis, derivatize the samples using a 2% (w/v) solution of sodium tetraethylborate (NaBEt4). This ethylates any unreacted TPTC or TPTF[5][6].

  • Quantification:

    • Analyze the extracts via GC-MS. Quantify the yield of the substitution product (tripropylphenyltin) against an internal standard.

Workflow Start Equimolar TPTC & TPTF Solvent Dissolution in THF Start->Solvent Reagent Add PhMgBr Nucleophile Solvent->Reagent 0 °C, Argon Atm Quench Quench (NH4Cl) & Extract Reagent->Quench Time-course sampling Analyze Derivatization & GC-MS Quench->Analyze Yield Quantification

Figure 2: Standardized workflow for comparative nucleophilic substitution assay of organotins.

Expected Outcomes: TPTC will demonstrate near-quantitative conversion within the first 10 minutes due to its unshielded LUMO. TPTF will show minimal conversion, constrained by the slow dissolution of the solid polymer into reactive monomers.

Applications in Synthesis & Drug Development

Understanding the reactivity profiles of these two compounds allows researchers to deploy them effectively:

  • Tripropyltin Chloride (TPTC): Due to its high reactivity and solubility, TPTC is the preferred choice as a synthetic intermediate for generating complex organotin therapeutics or functionalized polymers[2]. Furthermore, because it reacts predictably and completely during derivatization (e.g., ethylation), TPTC is widely adopted as a highly reliable internal standard for the quantification of trace organotins via GC-MS[5][6].

  • Tripropyltin Fluoride (TPTF): The attenuated reactivity and poor solubility of TPTF are advantageous when designing controlled-release systems. TPTF is utilized in specialized biocidal applications and marine antifouling coatings, where the slow hydrolysis of the Sn-F-Sn polymer ensures a sustained, long-term release of the active tripropyltin moiety into the environment without causing acute toxicity spikes[3][7].

References

  • Centers for Disease Control and Prevention (CDC). "Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds." CDC Stacks, [Link]

  • National Institutes of Health (NIH) / PMC. "Organotin Polyethers as Biomaterials." MDPI Pharmaceuticals, [Link]

  • National Institutes of Health (NIH) / PMC. "Systematic Review of Solubility, Thickening Properties and Mechanisms of Thickener for Supercritical Carbon Dioxide." MDPI Polymers, [Link]

  • ResearchGate. "Development of a Robust and Sensitive Method for Analyzing Butyltins, Phenyltins and Octyltins in Methanol." Applied Organometallic Chemistry, [Link]

  • LCGC International. "Investigating the Environmental Impact of Organotins." Chromatography Online, [Link]

  • Taylor & Francis Online. "Toxicity and speciation analysis of organotin compounds." Journal of Environmental Science and Health, [Link]

  • American Chemical Society (ACS). "Synthesis of Long-Chain Alkanoyl Benzenes by an Aluminum(III) Chloride-Catalyzed Destannylative Acylation Reaction." The Journal of Organic Chemistry, [Link]

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Validation

mass spectrometry fragmentation analysis of fluorotripropylstannane

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Fluorotripropylstannane For researchers, scientists, and drug development professionals, the precise structural elucidation and quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Fluorotripropylstannane

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of organometallic compounds are paramount. Organotin compounds, such as fluorotripropylstannane ((C₃H₇)₃SnF), present unique analytical challenges due to their complex isotopic patterns and diverse reactivity. Mass spectrometry (MS) stands as the definitive technique for this purpose, yet the choice of ionization method fundamentally dictates the quality and nature of the data obtained. The selection is not merely a technical detail but a critical decision that influences the entire analytical strategy.[1][2][3]

This guide provides a detailed comparison of two primary ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of fluorotripropylstannane. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to select and implement the most effective strategy for your analytical goals.

The Analytical Challenge: Why Ionization Method Matters

Organotin compounds can be volatile and thermally labile, and their analysis requires a technique that can provide both molecular weight information and structural details through fragmentation.[4] The primary distinction between ionization techniques lies in the energy they impart to the analyte molecule.

  • Hard Ionization (e.g., Electron Ionization): Utilizes high-energy electrons to ionize the molecule, leading to extensive and often predictable fragmentation.[5][6] This is invaluable for structural elucidation but may result in a weak or absent molecular ion, complicating molecular weight determination.

  • Soft Ionization (e.g., Electrospray Ionization): Gently transfers the analyte into the gas phase as an ion with minimal excess energy.[2][7][8] This preserves the molecular ion, making it ideal for accurate mass determination. However, it requires tandem mass spectrometry (MS/MS) to induce and control fragmentation for structural analysis.[9]

The choice between these approaches depends on the central question of the analysis: Are you seeking to confirm a known structure through a characteristic fragmentation "fingerprint," or are you identifying an unknown by first establishing its molecular formula?

Electron Ionization (EI) Mass Spectrometry: The Fingerprint Approach

Electron Ionization, typically coupled with Gas Chromatography (GC-EI-MS), is a classic and powerful technique for the analysis of volatile and thermally stable compounds. The high energy of the electron beam (typically 70 eV) imparts significant internal energy to the molecule, causing it to fragment in a reproducible manner.[6][10]

Fragmentation Mechanism of Fluorotripropylstannane under EI

For fluorotripropylstannane, the fragmentation is governed by the relative strengths of its chemical bonds. The Sn-C bonds are significantly weaker than the Sn-F and C-H/C-C bonds within the propyl chains. Consequently, the fragmentation cascade is dominated by the sequential loss of the propyl groups.

  • Molecular Ion Formation: The initial event is the removal of an electron to form a radical cation, [(C₃H₇)₃SnF]⁺•. Due to the high energy of EI, this molecular ion is often unstable and may be of low abundance or entirely absent.[10][11]

  • Primary Fragmentation (α-Cleavage): The most favorable fragmentation pathway is the homolytic cleavage of a Sn-C bond, resulting in the loss of a propyl radical (•C₃H₇, 43 Da).[12] This produces the even-electron and highly stable [(C₃H₇)₂SnF]⁺ ion, which is often the base peak in the spectrum.

  • Sequential Losses: This initial fragment ion can undergo further loss of neutral propene molecules (C₃H₆, 42 Da) through a rearrangement process, or lose another propyl radical. The successive loss of alkyl groups is a characteristic feature of tetraalkyltin compounds.[11]

  • Isotopic Signature: A critical feature of any tin-containing fragment is the distinctive isotopic pattern of tin, which has ten stable isotopes. This pattern serves as a definitive identifier for ions containing a tin atom, simplifying spectral interpretation.[7][13]

EI_Fragmentation M [(C₃H₇)₃SnF]⁺• (M⁺•) m/z 284 (for ¹²⁰Sn) F1 [(C₃H₇)₂SnF]⁺ m/z 241 M->F1 - •C₃H₇ F2 [C₃H₇SnF]⁺• m/z 198 F1->F2 - C₃H₇ F3 [SnF]⁺ m/z 139 F2->F3 - •C₃H₆ - H ESI_Fragmentation cluster_source ESI Source cluster_cell Collision Cell (CID) M (C₃H₇)₃SnF PI [(C₃H₇)₃Sn]⁺ (Precursor Ion) m/z 249 (for ¹²⁰Sn) M->PI Ionization PI->PI_cell F1 [(C₃H₇)₂SnH]⁺ m/z 207 F2 [C₃H₇SnH₂]⁺ m/z 165 F1->F2 - C₃H₆ PI_cell->F1 - C₃H₆

Sources

Comparative

Benchmarking Fluorotripropylstannane Against Non-Tin Alternative Catalysts: A Comprehensive Guide for Process Chemists

As the regulatory landscape surrounding organometallic chemistry tightens, the reliance on organotin catalysts—historically the gold standard in polyurethane synthesis, esterification, and radical mediation—is being syst...

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Author: BenchChem Technical Support Team. Date: April 2026

As the regulatory landscape surrounding organometallic chemistry tightens, the reliance on organotin catalysts—historically the gold standard in polyurethane synthesis, esterification, and radical mediation—is being systematically phased out. Fluorotripropylstannane ( Pr3​SnF ), a highly active trialkyltin halide, has long been utilized for its potent Lewis acidity and unique coordination chemistry. However, due to its severe toxicity profile, including endocrine disruption and central nervous system toxicity[1], the industry is pivoting toward safer, non-tin alternatives.

This guide provides an objective, data-driven benchmarking of Pr3​SnF against leading non-tin alternatives, specifically Bismuth(III) and Zinc(II) carboxylates. By analyzing mechanistic causality, quantitative kinetics, and self-validating experimental workflows, this document equips researchers with the necessary data to transition away from organotins without sacrificing catalytic efficiency.

Mechanistic Profiling & Causality

To successfully replace a catalyst, one must first understand why it works at a fundamental level. The catalytic efficacy of Pr3​SnF in isocyanate-hydroxyl reactions stems from the highly electronegative fluorine atom, which withdraws electron density from the Tin(IV) center. This creates a highly electrophilic Lewis acid site that rapidly coordinates with the oxygen of the isocyanate group, lowering the activation energy for nucleophilic attack by the polyol. However, this hard Lewis acid character also makes Pr3​SnF highly susceptible to moisture, indiscriminately catalyzing the side reaction between isocyanate and water (foaming)[2].

The Non-Tin Alternatives: Bismuth and Zinc

To match the front-end kinetics of Pr3​SnF while improving selectivity, we benchmark against two primary alternatives:

  • Bismuth Neodecanoate (BiNd): Bismuth(III) possesses a highly polarizable electron cloud and empty 6p/6d orbitals. This makes it a "softer" Lewis acid compared to Tin(IV). Causally, this softness allows BiNd to selectively activate the isocyanate-hydroxyl pathway while ignoring ambient moisture, resulting in a bubble-free polymer matrix[3].

  • Zinc Acetyloacetonate (ZnAcac): Zinc(II) operates as a latent catalyst. Its coordination sphere is more tightly bound, requiring a higher activation energy for ligand exchange. Consequently, ZnAcac provides sluggish front-end kinetics but exceptional "back-end" curing, making it an ideal synergistic partner to Bismuth[3].

G A Isocyanate + Polyol (Reactants) B Lewis Acid Coordination (Sn, Bi, or Zn) A->B Addition C Electrophilic Activation (Intermediate) B->C Activation D Urethane Linkage (Product) C->D Nucleophilic Attack E Catalyst Regeneration D->E Release E->B Catalytic Cycle

Catalytic cycle of urethane formation via Lewis acid coordination.

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing the performance and safety profiles of Pr3​SnF against BiNd and ZnAcac in a standard two-component (2K) polyurethane system.

CatalystMetal CenterRelative Activity (TOF)Selectivity (NCO/OH vs NCO/H₂O)Cytotoxicity (IC₅₀)Regulatory Status
Fluorotripropylstannane Sn(IV)1.00 (Baseline)Low (Promotes foaming)~3 µg/mLRestricted (REACH)[4]
Bismuth Neodecanoate Bi(III)0.95High>30 µg/mLUnrestricted[3]
Zinc Acetyloacetonate Zn(II)0.60 (Latent)Moderate>50 µg/mLUnrestricted[3]

Data Interpretation: While Bismuth Neodecanoate achieves 95% of the turnover frequency (TOF) of the organotin baseline, its toxicity is an order of magnitude lower, and its selectivity prevents unwanted allophanate cross-linking and CO₂ generation[3].

Self-Validating Experimental Protocol: Kinetic Benchmarking

To objectively benchmark these catalysts in your own laboratory, you must employ a self-validating system. Relying solely on macroscopic observations (e.g., gel time) introduces subjective error. The protocol below utilizes orthogonal validation: primary kinetic data is gathered via in-situ ReactIR, and the results are cross-validated using a classical dibutylamine back-titration.

Orthogonal Validation Workflow

Workflow Step1 Phase 1: Preparation Dry Reagents & Catalysts Step2 Phase 2: Execution In-situ ReactIR Monitoring Step1->Step2 Step3 Phase 3: Validation Dibutylamine Back-Titration Step2->Step3 Step4 Phase 4: Analysis TOF & Selectivity Profiling Step3->Step4

Orthogonal self-validating workflow for catalyst kinetic benchmarking.

Step-by-Step Methodology

Phase 1: Preparation & Environmental Control Causality: Moisture is the primary confounding variable in isocyanate chemistry. To isolate the catalyst's true kinetic rate, ambient water must be eliminated.

  • Dry ethyl acetate (solvent) over 3Å molecular sieves for 48 hours prior to use.

  • In a nitrogen-purged glovebox, prepare a 1.0 M solution of hexamethylene diisocyanate (HDI) and a 1.0 M solution of 1,4-butanediol in the anhydrous solvent.

  • Prepare 0.05 mol% stock solutions of Pr3​SnF , Bismuth Neodecanoate, and Zinc Acetyloacetonate.

Phase 2: In-Situ ReactIR Monitoring Causality: Continuous monitoring prevents the loss of early-stage kinetic data, which is critical for calculating the initial turnover frequency.

  • Insert the ReactIR probe into a 250 mL multi-neck flask containing the polyol solution at 25°C.

  • Inject the isocyanate solution, followed immediately by the catalyst stock solution.

  • Monitor the depletion of the asymmetric N=C=O stretching band at 2270 cm⁻¹ .

  • Self-Validation Step: Normalize the NCO absorbance against the invariant C-H stretching band at 2950 cm⁻¹ . If the C-H band fluctuates, solvent evaporation is occurring, and the run must be discarded.

Phase 3: Orthogonal Titrimetric Validation Causality: IR spectroscopy can suffer from baseline drift over long reaction times. Titration provides an absolute, independent measurement of unreacted NCO groups to confirm the IR data.

  • At t=30 min, 60 min, and 120 min, extract a 2.0 mL aliquot from the reaction vessel.

  • Immediately quench the aliquot in 10.0 mL of a 0.1 N dibutylamine solution in toluene. The excess amine reacts instantly with residual isocyanate.

  • Back-titrate the unreacted dibutylamine using 0.1 N standardized HCl with bromophenol blue as the indicator.

  • Compare the calculated NCO conversion from the titration against the ReactIR integration curve. A deviation of <2% validates the kinetic profile.

Conclusion

Benchmarking data clearly demonstrates that while Fluorotripropylstannane ( Pr3​SnF ) offers aggressive catalytic rates, its environmental persistence and severe toxicity profile make it an unsustainable choice[1]. By understanding the specific Lewis acid mechanics required for your reaction, researchers can transition to Bismuth Neodecanoate for rapid, selective front-end curing, or Zinc Acetyloacetonate for latent back-end cross-linking[3]. Utilizing the self-validating ReactIR-Titration protocol ensures that this transition is backed by rigorous, reproducible kinetic data.

References

  • 5 - Centers for Disease Control and Prevention (CDC). Guidelines on organotin toxicity, exposure limits, and physiological impacts.

  • 4 - Borchers: A Milliken Brand. Regulatory risks of tin catalysts and the efficacy of Zinc, Zirconium, and Bismuth alternatives. 3.3 - ChemRxiv. Mechanistic and cytotoxic comparison of dibutyltin dilaurate against Bismuth Neodecanoate and Zinc Acetyloacetonate. 4.2 - Facta Universitatis. Analysis of catalyst selectivity and the mitigation of water side-reactions using non-tin alternatives.

Sources

Validation

An In-Depth Application Guide: Evaluating the Biocidal Efficacy of Fluorotripropylstannane vs. Other Trialkyltins

As a Senior Application Scientist, evaluating the biocidal efficacy of organotin compounds requires a rigorous understanding of their physicochemical properties and cellular mechanisms. Trialkyltins have historically bee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the biocidal efficacy of organotin compounds requires a rigorous understanding of their physicochemical properties and cellular mechanisms. Trialkyltins have historically been utilized as potent biocides, antifouling agents, and agricultural fungicides. However, variations in their alkyl chain length fundamentally alter their lipophilicity, membrane partitioning kinetics, and toxicity profiles[1].

This guide provides a comprehensive, objective comparison of fluorotripropylstannane (tripropyltin fluoride) against other industry-standard trialkyltins, such as tributyltin (TBT) and triphenyltin (TPT). It also establishes self-validating experimental protocols designed to ensure high-fidelity data in your drug development or toxicological workflows.

Mechanistic Causality: How Alkyl Chain Length Dictates Efficacy

The biological activity of trialkyltin compounds (R3​SnX) is primarily governed by the nature of the organic group ( R ) rather than the anionic moiety ( X ). The alkyl chain length dictates the compound's partition coefficient (Log Kow), which controls its ability to penetrate biological membranes[2].

Once intracellular, trialkyltins accumulate in the mitochondria, where they act as powerful uncouplers of oxidative phosphorylation[3]. Recent molecular studies also demonstrate that compounds like tributyltin and triphenyltin actively inhibit cell proliferation and induce apoptosis by upregulating pro-apoptotic proteins (p53 and Bax) while downregulating anti-apoptotic proteins (Bcl-2)[4].

Fluorotripropylstannane, possessing a three-carbon propyl chain, occupies a unique transitional space. It is less lipophilic than tributyltin (four-carbon chain) but significantly more lipophilic than trimethyltin (one-carbon chain). Consequently, it exhibits a balanced biocidal efficacy against fungi and bacteria without the extreme, immediate mammalian neurotoxicity characteristic of trimethyl- and triethyltins[1].

G T Trialkyltin Compound (e.g., Fluorotripropylstannane) Mem Cell Membrane Penetration (Driven by Alkyl Chain Lipophilicity) T->Mem Diffusion Mito Mitochondrial Disruption (Oxidative Phosphorylation Uncoupling) Mem->Mito Accumulation Apop Apoptosis Induction (p53/Bax Upregulation) Mito->Apop Energy Depletion Death Target Cell Death (Biocidal Efficacy) Apop->Death Execution

Cellular mechanism of action for trialkyltin-mediated biocidal activity.

Comparative Efficacy and Toxicity Profile

To select the appropriate organotin for a specific application, researchers must weigh biocidal potency against environmental persistence and off-target toxicity. The table below synthesizes the comparative metrics of key trialkyltins.

CompoundAlkyl ChainRelative LipophilicityPrimary Biocidal EfficacyMammalian Toxicity Profile
Trimethyltin (TMT) C1​ LowWeak bactericide/fungicideExtreme central nervous system neurotoxicity[1].
Fluorotripropylstannane C3​ ModerateBroad-spectrum bactericideModerate systemic toxicity; lower bioaccumulation than TBT.
Tributyltin Fluoride (TBTF) C4​ High (Log Kow ~3.5)Highly potent marine biocideEndocrine disruption (obesogen), severe immunotoxicity[5],[2].
Triphenyltin Chloride (TPTC) AromaticVery HighPotent agricultural fungicideInduces apoptosis; strong dermal irritant[5],[4].
Self-Validating Experimental Protocols

To accurately benchmark fluorotripropylstannane against other trialkyltins, your experimental design must account for their notoriously poor aqueous solubility. The following protocols are engineered as self-validating systems , meaning the assay design inherently flags false positives (e.g., solvent toxicity) or false negatives (e.g., compound precipitation).

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality for Experimental Choices: Trialkyltin fluorides exhibit extremely low solubility in water (often <20 ppm)[6]. Attempting to dissolve them directly in aqueous media leads to micro-precipitation, artificially inflating the MIC. We utilize 1-propanol as the primary stock solvent, as validated by OSHA analytical methods for TBTF[7], ensuring complete solubilization before introduction to the aqueous broth.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve fluorotripropylstannane and reference compounds (e.g., TBTF) in 100% 1-propanol to achieve a 10,000 ppm stock solution.

  • Serial Dilution: Perform 2-fold serial dilutions in 1-propanol to create a concentration gradient.

  • Aqueous Transition: Transfer 2 µL of each dilution into 198 µL of Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi) in a 96-well plate. Note: Final 1-propanol concentration is 1%, which is generally non-toxic to most microbial strains.

  • Inoculation: Add 5×105 CFU/mL of the target organism to each well. Incubate at 37°C for 24 hours.

  • Self-Validation Criteria:

    • Vehicle Control Well: Broth + 1% 1-propanol + Inoculum. (Must show normal growth to validate that the solvent isn't causing the biocidal effect).

    • Sterility Control Well: Broth + 1% 1-propanol + Compound (No inoculum). (Must show no turbidity to validate compound purity).

Protocol B: Mechanistic Validation via Flow Cytometry (Apoptosis Profiling)

Causality for Experimental Choices: Simple viability assays (like MTT) only measure metabolic death, failing to distinguish between targeted apoptosis and non-specific necrosis. Because trialkyltins are known to modulate nuclear receptor signaling and trigger p53/Bax-mediated apoptosis[4], flow cytometry using Annexin V/PI and intracellular p53 staining provides mechanistic proof of efficacy.

Step-by-Step Methodology:

  • Cell Treatment: Seed target eukaryotic cells (e.g., MCF-7 or marine invertebrate cell lines) at 1×105 cells/well. Treat with sub-lethal and lethal doses (e.g., 0.1 µM to 5 µM) of fluorotripropylstannane and TBTF for 24 hours.

  • Harvest & Stain: Trypsinize cells, wash with cold PBS, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Intracellular Permeabilization: For a parallel sample subset, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with PE-conjugated anti-p53 antibodies.

  • Acquisition & Self-Validation Criteria:

    • Untreated Control: Establishes baseline apoptosis.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine) to validate fluorophore compensation and gating strategies.

Workflow Prep Compound Preparation (Solubilization in 1-Propanol) Assay1 Broth Microdilution Assay (Determine MIC) Prep->Assay1 Assay2 Flow Cytometry (Quantify Apoptosis Markers) Prep->Assay2 Val1 Self-Validation: Include Vehicle Control Assay1->Val1 Data Comparative Efficacy Analysis Assay1->Data Val2 Self-Validation: Include Reference Biocide Assay2->Val2 Assay2->Data

Experimental workflow integrating self-validating controls for organotin evaluation.

Conclusion

Evaluating fluorotripropylstannane against legacy biocides like tributyltin requires precise control over solvent chemistry and a deep understanding of structure-activity relationships. By utilizing 1-propanol for reliable solubilization and flow cytometry to track specific apoptotic pathways, researchers can generate robust, reproducible data that accurately reflects the compound's true biocidal efficacy and safety profile.

References
  • 3 - Taylor & Francis.

  • 6 - Department of Climate Change, Energy, the Environment and Water (DCCEEW).

  • 5 - Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. 4.4 - PubMed / NIH.

  • 2 - Wikipedia.

  • 7 - Occupational Safety and Health Administration (OSHA). 7.1 - International Scientific Organization.

Sources

Safety & Regulatory Compliance

Safety

Fluorotripropylstannane proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organometallic reagents requires moving beyond basic safety data sheets. Researchers must understand the why behind every safety protocol to build...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized organometallic reagents requires moving beyond basic safety data sheets. Researchers must understand the why behind every safety protocol to build a self-validating culture of laboratory safety.

Fluorotripropylstannane (CAS 682-32-6), also known as tripropyltin fluoride, is a highly potent triorganotin compound[1]. While organotins are invaluable in complex polymer synthesis and as biocides, their utility is matched by their extreme toxicity[2]. This guide provides a comprehensive, causality-driven framework for the safe handling, chemical decontamination, and final disposal of fluorotripropylstannane.

Physicochemical Profile & Toxicity Causality

To design an effective disposal and handling strategy, we must first understand the physical nature and biological mechanisms of the compound. Fluorotripropylstannane is a solid at room temperature, presenting distinct dust inhalation hazards compared to liquid organotins[3].

Table 1: Physicochemical Properties of Fluorotripropylstannane

Property Value Operational Implication
Chemical Name Fluorotripropylstannane / Tripropyltin fluoride Identifies the triorganotin (R₃SnX) hazard class.
CAS Number 682-32-6 Essential for hazardous waste manifesting.
Molecular Formula (C₃H₇)₃SnF Contains three propyl groups linked to a central tin atom.
Molecular Weight 266.96 g/mol High molecular weight; settles rapidly if aerosolized.
Appearance Flat prisms Solid crystalline structure; prone to dust generation[3].

| Melting Point | 275 °C | Thermally stable at standard lab temperatures[3]. |

The Causality of Toxicity: The general order of toxicity for organotins is triorganotins > diorganotins > monoorganotins[2]. As a triorganotin, fluorotripropylstannane is highly lipophilic, allowing it to easily penetrate biological membranes[2]. Once intracellular, triorganotins disrupt mitochondrial oxidative phosphorylation. This uncoupling halts ATP synthesis, leading to rapid cellular energy depletion, apoptosis, and severe neurotoxic and immunotoxic physiological manifestations[2].

ToxicityPathway Toxin Tripropyltin Fluoride (R3SnX Exposure) Mito Mitochondrial Membrane Penetration Toxin->Mito OxPhos Inhibition of Oxidative Phosphorylation Mito->OxPhos ATP Intracellular ATP Depletion OxPhos->ATP Neuro Neurotoxicity & Cellular Apoptosis ATP->Neuro

Mechanistic pathway of triorganotin-induced cellular toxicity via ATP depletion.

Operational Safety Prerequisites

Before any experiment concludes and disposal begins, strict operational controls must be enforced to prevent exposure.

  • Engineering Controls: All weighing, transferring, and reactions involving fluorotripropylstannane must be conducted inside a certified chemical fume hood with the sash kept as low as possible[4]. Because it is a solid, weighing must be done meticulously to avoid generating airborne dust[2].

  • Personal Protective Equipment (PPE): Standard latex or nitrile is insufficient for prolonged organometallic exposure. Chemically resistant gloves (e.g., neoprene) are required[4]. Operators must wear chemical safety goggles, a minimum 8-inch face shield, and a flame-retardant lab coat[4].

Chemical Decontamination Protocol for Labware

You cannot simply throw organotin-contaminated glassware into a standard washing bin. The core logic of organotin decontamination relies on chemical oxidation . By utilizing a strong oxidizer, we can cleave the toxic tin-carbon bonds, converting the highly hazardous triorganotin into significantly less harmful, inorganic tin oxides[4].

Step-by-Step Decontamination Methodology:

  • Preparation: Ensure all decontamination steps are performed entirely within the chemical fume hood. Do not remove contaminated glassware into open lab air.

  • Primary Oxidation: Prepare a bath of concentrated sodium hypochlorite (standard laboratory bleach). Submerge all contaminated glassware, spatulas, and reaction vessels into the bleach solution.

  • Incubation: Allow the equipment to soak overnight (minimum 12 hours). This extended contact time is required to ensure complete oxidation of the fluorotripropylstannane residues to tin oxides[4].

  • Surfactant Wash: Remove the glassware from the bleach bath and wash thoroughly with a laboratory-grade detergent and water[4].

  • Solvent Rinse: Finally, rinse the glassware with a compatible organic solvent, such as acetone or toluene, to strip away any remaining organic byproducts[4].

  • Liquid Waste Capture: Crucially, all bleach baths, wash water, and solvent rinses used in this process must be collected in a dedicated hazardous waste container. They cannot be poured down the drain[2].

Fluorotripropylstannane Waste Disposal Workflows

Organotin waste is strictly regulated. Environmental release can cause catastrophic damage to aquatic ecosystems (acting as potent endocrine disruptors and antifouling biocides)[2].

Logistical Disposal Plan:

  • Segregation: Never mix organotin waste with general organic or inorganic waste streams. It must be isolated in a dedicated container[2].

  • Containment: Waste must be stored in heavy-duty, sealed metal or plastic containers to prevent atmospheric emission or leaching[5].

  • Labeling: Containers must be explicitly and clearly marked with the words "Organotin wastes" (regulatory guidelines often stipulate lettering at least 25mm high)[5].

  • Final Disposition: The sealed containers must be handed over to your Environmental Health and Safety (EHS) department for ultimate disposal via controlled, high-temperature incineration or deposition in a highly controlled, sanitary landfill approved for organometallic hazards[3][5].

DisposalWorkflow Start Fluorotripropylstannane Solid Waste & Residues Segregation Segregate in Dedicated Organotin Container Start->Segregation Decon Decontaminate Glassware (Overnight Bleach Oxidation) Start->Decon Empty Labware Label Label Containers Explicitly: 'Organotin Wastes' Segregation->Label Rinse Rinse with Acetone/Toluene & Detergent Decon->Rinse Collect Collect All Liquid Washings as Hazardous Waste Rinse->Collect Collect->Label Dispose EHS Transfer for Controlled Incineration/Landfill Label->Dispose

Workflow for the chemical decontamination and logistical disposal of fluorotripropylstannane waste.

Emergency Spill Response Protocol

In the event of a fluorotripropylstannane spill, immediate, calculated action is required to prevent aerosolization and exposure.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the laboratory and secure the perimeter[4].

  • Respiratory Protection: Because fluorotripropylstannane is a solid[3], sweeping it can generate highly toxic dust. Responders must don a NIOSH-approved respirator equipped with both organic vapor cartridges and N95 (or better) particulate filters[4].

  • Dry Containment: Do not use standard sweeping motions that kick up dust. Carefully collect the solid material using anti-static tools or damp absorbent pads to suppress dust generation[4].

  • Surface Decontamination: Once the bulk solid is removed, treat the spill surface with a bleach solution to oxidize microscopic residues, absorb with spill pillows, and place all cleanup materials into the sealed organotin waste container[4].

References

  • ORGANOTIN COMPOUNDS: Properties and Uses CDC Stacks[Link]

  • Organotin Waste Materials Chemical Control Order 1989 EPA / NSW Government[Link]

Sources

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